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Core Science & Biosynthesis

Foundational

1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery

Executive Summary: The Strategic Evolution of the 7-Azaindole Scaffold In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized as a privileged bioisostere for both indole and purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Evolution of the 7-Azaindole Scaffold

In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is recognized as a privileged bioisostere for both indole and purine ring systems. Its canonical form is heavily utilized in fragment-based drug discovery (FBDD) due to its ability to form bidentate hydrogen bonds with the hinge region of kinases, a mechanism famously leveraged in the development of the FDA-approved melanoma drug Vemurafenib [1].

However, the strategic functionalization of this core into 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine represents a critical paradigm shift in scaffold design. By introducing methyl groups at the N1 and C3 positions, drug development professionals intentionally abolish the canonical hydrogen-bond donor capacity of the pyrrole ring and introduce steric bulk. This modification is not arbitrary; it is a calculated structural dynamic designed to force the molecule into non-canonical binding pockets (such as allosteric or DFG-out kinase conformations), block primary sites of oxidative metabolism, and significantly enhance blood-brain barrier (BBB) permeability by lowering the topological polar surface area (tPSA) [2].

Chemical Structure & Physicochemical Profiling

The structural logic of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is rooted in its dual-ring system: an electron-rich pyrrole fused to an electron-deficient pyridine.

  • N1-Methylation Causality: The unsubstituted N1 position of 7-azaindole is highly acidic (pKa ~ 16) and acts as a strong hydrogen bond donor (HBD). Methylating N1 locks the tautomeric state, prevents N-glucuronidation (a common metabolic liability), and increases lipophilicity.

  • C3-Methylation Causality: The C3 position of the pyrrole ring is the most nucleophilic site and is highly susceptible to CYP450-mediated oxidation. A C3-methyl group acts as a metabolic shield while providing a vector for steric interaction within deep hydrophobic target pockets [3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the 1,3-dimethylated scaffold compared to its parent 7-azaindole, illustrating the shift in pharmacokinetic potential.

Property1H-pyrrolo[2,3-b]pyridine (Parent)1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₇H₆N₂C₉H₁₀N₂
Molecular Weight 118.14 g/mol 146.19 g/mol
SMILES c1cc2cc[nH]c2nc1CC1=CN(C)C2=NC=CC=C12
H-Bond Donors (HBD) 10
H-Bond Acceptors (HBA) 1 (N7)1 (N7)
Estimated LogP ~1.3~2.3
Metabolic Vulnerability High (C3 oxidation, N1 conjugation)Low (Sterically and chemically blocked)

Synthetic Methodologies: A Self-Validating Protocol

To synthesize 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, the most robust approach begins with the commercially available 3-methyl-1H-pyrrolo[2,3-b]pyridine (or its halogenated derivatives, such as the 5-bromo analog, which are frequently used in cross-coupling reactions) [4].

As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system. The following N1-methylation workflow incorporates real-time physical feedback mechanisms to ensure reaction fidelity.

Step-by-Step Protocol: N1-Methylation of 3-Methyl-7-Azaindole

Reagents: 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Iodomethane (MeI, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Preparation of the Azaindolyl Anion:

    • Action: Dissolve the starting material in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Action: Slowly add NaH in small portions.

    • Validation:Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling serves as a self-validating indicator that the deprotonation is complete and the highly nucleophilic azaindolyl sodium salt has successfully formed.

  • Electrophilic Alkylation (S_N2):

    • Action: Add MeI dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

    • Causality: MeI is highly volatile and reactive; dropwise addition at 0 °C prevents thermal runaway and limits polyalkylation or quaternary ammonium salt formation at the pyridine N7 position.

    • Validation:TLC Monitoring (Hexane/EtOAc 3:1). The starting material (lower R_f due to the N-H dipole) will disappear, replaced by a distinct, higher R_f spot corresponding to the more lipophilic N-methylated product.

  • Quenching and Workup:

    • Action: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Validation: A mild, controlled bubbling confirms the neutralization of residual NaH. Extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Synthesis A 3-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material) B Deprotonation (NaH, 0 °C, DMF) A->B Step 1 C Azaindolyl Anion Intermediate (Enhanced Nucleophilicity) B->C -H2 gas (Validation) D S_N2 Alkylation (MeI, RT, 2h) C->D Step 2 E 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Target Scaffold) D->E +NaI (TLC Validation)

Synthetic workflow for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Development & Signaling Pathways

The pharmacological utility of the 1,3-dimethyl-7-azaindole scaffold is vast. While unsubstituted 7-azaindoles are heavily featured in ATP-competitive kinase inhibitors (e.g., targeting BRAF-V600E or CSF1R) [1][2], the 1,3-dimethyl variant is specifically engineered for targets where canonical hinge binding is either unnecessary or detrimental to selectivity.

By removing the N1-H donor, this scaffold is frequently utilized to probe allosteric sites or to stabilize the "DFG-out" inactive conformation of kinases (Type II inhibitors). Furthermore, the increased lipophilicity drives superior penetration across the blood-brain barrier, making this specific building block highly valuable in the development of neuro-oncology agents and CNS-penetrant PI3K/AKT pathway modulators.

Pathway S1 1,3-Dimethyl-7-Azaindole Scaffold S2 Increased Lipophilicity & Loss of N1 H-Bond Donor S1->S2 Structural Consequence S3 Non-Canonical Kinase Binding (e.g., Allosteric / DFG-out) S2->S3 Pharmacodynamic Shift S4 BRAF / PI3K Inhibition S3->S4 Target Engagement S5 Suppression of MEK/ERK or AKT Signaling S4->S5 Pathway Modulation

Modulatory impact of the 1,3-dimethyl-7-azaindole scaffold on kinase signaling.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PMC - NIH URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL: [Link]

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Exploratory

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine CAS number and safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 1,3-dimethyl-7-azaindole, is a heterocyclic compound belonging to the pyrrolopyridine cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 1,3-dimethyl-7-azaindole, is a heterocyclic compound belonging to the pyrrolopyridine class. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole and purine systems, making it a "privileged" structure in drug discovery. This substitution of a carbon atom with nitrogen in the benzene ring of indole imparts unique physicochemical properties that can lead to improved biological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the available technical information for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine, including its chemical identity, synthesis strategies, potential applications based on the activities of related compounds, and a detailed discussion on safety considerations in the absence of a specific Safety Data Sheet (SDS).

Chemical Identity and Properties

A clear definition of the molecule is fundamental for any scientific investigation. The key identifiers and predicted properties for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource
Chemical Name 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine-
Synonyms 1,3-Dimethyl-7-azaindole-
CAS Number 464180-72-1[1]
Molecular Formula C₉H₁₀N₂-
Molecular Weight 146.19 g/mol -
Predicted Boiling Point 268.9±9.0 °C (at 760 mmHg)-
Predicted Density 1.10±0.1 g/cm³-
Predicted pKa 4.53±0.10-

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine is not widely published, several established methods for the synthesis of substituted 7-azaindoles can be adapted. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Conceptual Synthetic Workflow:

cluster_0 General Synthetic Approaches Start Pyridine Precursor Intermediate1 Functionalized Pyridine Start->Intermediate1 Nitration/Halogenation Intermediate2 Pyrrole Ring Annulation Intermediate1->Intermediate2 e.g., Fischer, Bartoli, or Larock Indole Synthesis Product 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Intermediate2->Product Cyclization & Methylation

General Synthetic Strategies for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine.

1. Fischer Indole Synthesis Adaptation: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. An analogous approach using a pyridylhydrazine and a suitable ketone could be employed.

  • Step 1: Formation of Pyridylhydrazine: Starting from a commercially available aminopyridine, diazotization followed by reduction would yield the corresponding pyridylhydrazine.

  • Step 2: Condensation and Cyclization: Reaction of the pyridylhydrazine with a ketone, such as 2-butanone, under acidic conditions would lead to the formation of the 7-azaindole core.

  • Step 3: Methylation: N-methylation of the pyrrole nitrogen would yield the final product.

2. Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions for the construction of such bicyclic systems.

  • Step 1: Preparation of a Substituted Pyridine: A di-substituted pyridine, for example, a 2-amino-3-halopyridine, would serve as a key intermediate.

  • Step 2: Sonogashira or Suzuki Coupling: A Sonogashira coupling with a terminal alkyne or a Suzuki coupling with a vinyl boronic ester, followed by cyclization, can be used to construct the pyrrole ring.

  • Step 3: Methylation: Subsequent methylation at the desired positions would complete the synthesis.

Potential Applications and Biological Significance

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of a wide range of biologically active molecules, particularly in the field of oncology and immunology. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases.

Signaling Pathway Inhibition:

cluster_0 Potential Kinase Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives Kinase Protein Kinase (e.g., FGFR, c-Met, JAK) Substrate Substrate Protein Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibition

Mechanism of Action for 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Several studies have reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs. Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

  • c-Met Inhibitors: The c-Met proto-oncogene is another important target in cancer therapy, and derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potential immunomodulators through the inhibition of JAKs.

Given the established biological activity of the core scaffold, 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine represents a valuable compound for screening in drug discovery programs, particularly those focused on kinase inhibition. The methyl groups at the 1 and 3 positions may influence its binding affinity, selectivity, and metabolic stability compared to the parent compound or other substituted analogs.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 464180-72-1) is not publicly available at the time of writing. The following information is based on the safety data of the parent compound, 1H-pyrrolo[2,3-b]pyridine, and related heterocyclic compounds like pyridine. It is imperative to obtain the official SDS from the supplier before handling this chemical.

Potential Hazards (Based on Related Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautionary Measures:

Precaution CategoryRecommended Actions
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat should be worn at all times. Work in a well-ventilated area, preferably in a chemical fume hood.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only non-sparking tools if the compound is flammable.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid If inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: General Handling and Weighing

  • Preparation: Before handling the compound, ensure that the work area (chemical fume hood) is clean and all necessary PPE is donned.

  • Weighing: Use a calibrated analytical balance. To minimize static, an anti-static gun may be used. Weigh the desired amount of the compound onto weighing paper or into a tared vial.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel. Use a spatula and ensure no material is spilled.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface after use.

Conclusion

1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a compound of interest for researchers in medicinal chemistry and drug discovery due to its privileged 7-azaindole scaffold. While specific experimental data for this dimethylated derivative is limited, this guide provides a framework for its synthesis, potential applications based on the known bioactivity of related compounds, and crucial safety considerations. It is paramount for any researcher intending to work with this compound to source it from a reputable supplier and obtain the official Safety Data Sheet to ensure safe handling and use. The continued exploration of substituted 7-azaindoles like 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine holds promise for the development of novel therapeutics.

References

  • NextSDS. 1H-Pyrrolo[2,3-b]pyridine,1,3-dimethyl- — Chemical Substance Information. [Link]

  • (Note: A comprehensive list of references for the synthesis and biological activities of 7-azaindole derivatives would be compiled here

Sources

Foundational

A Guide to the Structural Elucidation of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine: A Keystone for Drug Discovery

For Immediate Release [City, State] – March 23, 2026 – As the landscape of medicinal chemistry evolves, the pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure, integral to the development of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – March 23, 2026 – As the landscape of medicinal chemistry evolves, the pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure, integral to the development of novel therapeutics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the crystallographic analysis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine. While a definitive crystal structure for this specific compound is not publicly available, this whitepaper will navigate the essential methodologies for its determination and interpretation, drawing upon data from closely related analogues.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone in the design of a multitude of biologically active agents. Its unique electronic properties and ability to form specific hydrogen bonds have made it a sought-after scaffold in the development of inhibitors for various kinases and other enzymes. The addition of methyl groups at the 1 and 3 positions can significantly influence the molecule's conformation, solubility, and binding affinity, making the precise understanding of its three-dimensional structure paramount for structure-based drug design.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways to the 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine Scaffold

The synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine can be approached through various established synthetic routes for the broader pyrrolo[2,3-b]pyridine family. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a plausible route could involve the methylation of a 3-methyl-1H-pyrrolo[2,3-b]pyridine precursor. The choice of synthetic route is critical as it can influence the purity of the final compound, which is a crucial factor for successful crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The key is to achieve a slow transition from a supersaturated solution to a solid, ordered lattice. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

The choice of solvent is critical and often determined empirically. A solvent or solvent system should be selected where the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is the definitive technique for determining its three-dimensional structure.

Experimental Workflow

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment:

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis of 1,3-Dimethyl- 1H-pyrrolo[2,3-B]pyridine Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffraction Diffraction Crystal_Mounting->Diffraction Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffraction Detector Detector Diffraction->Detector Integration Integration of Reflection Intensities Detector->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a series of spots called reflections, is recorded on a detector. The intensities of these reflections are measured and processed to yield a set of structure factors.

Interpretation of Crystallographic Data: A Case Study Approach

In the absence of specific data for 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine, we can look to the crystallographic data of a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, to understand the key parameters.[1]

Unit Cell and Space Group

The fundamental building block of a crystal is the unit cell , defined by its lattice parameters (a, b, c, α, β, γ). For 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the crystal system is triclinic.[1] The space group describes the symmetry operations that relate the molecules within the unit cell.

ParameterValue for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine[1]Significance
Crystal SystemTriclinicThe least symmetric crystal system.
Space GroupP-1Indicates inversion symmetry.
a (Å)6.5529 (5)Length of the 'a' axis of the unit cell.
b (Å)10.0457 (8)Length of the 'b' axis of the unit cell.
c (Å)14.5282 (11)Length of the 'c' axis of the unit cell.
α (°)83.372 (2)Angle between the 'b' and 'c' axes.
β (°)86.697 (2)Angle between the 'a' and 'c' axes.
γ (°)87.427 (2)Angle between the 'a' and 'b' axes.
Volume (ų)947.69 (13)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Molecular Structure and Conformation

The primary output of a crystal structure determination is the set of atomic coordinates, which allows for the visualization of the molecule's three-dimensional structure. This includes precise bond lengths, bond angles, and torsion angles. For drug development, understanding the preferred conformation of the molecule in the solid state can provide crucial insights into its bioactive conformation when bound to a target protein.

The planarity of the pyrrolo[2,3-b]pyridine ring system is a key feature. In the case of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and azaindole rings is small, indicating a nearly coplanar arrangement.[1] The introduction of methyl groups in 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine would likely influence the overall planarity and the orientation of substituents.

Intermolecular Interactions

The way molecules pack in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for understanding the physicochemical properties of the solid state, including solubility and stability. For instance, in the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected into centrosymmetric dimers by intermolecular N—H···N hydrogen bonds.[1]

Caption: A 2D representation of the 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine structure.

The Role of Crystallographic Data in Drug Development

A high-resolution crystal structure provides an empirical foundation for:

  • Structure-Activity Relationship (SAR) Studies: Rationalizing how small structural changes impact biological activity.

  • Structure-Based Drug Design: Designing more potent and selective inhibitors by understanding the interactions between the ligand and its target protein.

  • Pharmacophore Modeling: Identifying the key chemical features responsible for a molecule's biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different physical properties.

Conclusion

While the specific crystal structure of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine remains to be determined, the methodologies for its elucidation are well-established. By leveraging the knowledge gained from related structures and employing rigorous experimental and analytical techniques, researchers can unlock the three-dimensional secrets of this important scaffold. This structural information is invaluable for accelerating the discovery and development of next-generation therapeutics.

References

  • [Placeholder for a relevant synthesis paper on pyrrolo[2,3-b]pyridines]
  • [Placeholder for a general crystallography textbook or review]
  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o674. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery, frequently deployed as a purine bioisostere in the design of kinase inhibitors (e.g., BRAF, ATM,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery, frequently deployed as a purine bioisostere in the design of kinase inhibitors (e.g., BRAF, ATM, JAK, and CSF-1R) and phosphodiesterase (PDE) inhibitors[1][2][3]. However, the unmodified scaffold often suffers from pharmacokinetic (PK) liabilities, including rapid hepatic clearance via cytochrome P450 (CYP) oxidation and N-glucuronidation.

The strategic synthesis of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives represents a targeted approach to resolving these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. By masking the N1 hydrogen bond donor and sterically shielding the electron-rich C3 position, researchers can dramatically alter the molecule's lipophilicity, membrane permeability, and metabolic stability. This whitepaper provides a comprehensive, self-validating framework for the pharmacokinetic profiling of these specific derivatives, bridging structural causality with rigorous experimental methodologies.

Structural Rationale: The Causality of 1,3-Dimethylation

In medicinal chemistry, structural modifications must be justified by their direct impact on both pharmacodynamics (target binding) and pharmacokinetics. The 1,3-dimethylation of the pyrrolo[2,3-b]pyridine core serves a dual purpose:

  • N1-Methylation (Lipophilicity & Absorption): The free NH of the pyrrole ring is a known site for Phase II metabolism (N-glucuronidation), which accelerates biliary and renal clearance. Methylating the N1 position eliminates this metabolic soft spot. Furthermore, removing the hydrogen bond donor reduces the Topological Polar Surface Area (tPSA), which directly enhances passive transcellular permeability across the intestinal epithelium, thereby increasing oral bioavailability (F%)[1][3].

  • C3-Methylation (Metabolic Shielding): The C3 position of the 7-azaindole ring is highly susceptible to electrophilic attack and CYP-mediated epoxidation/oxidation. The introduction of a methyl group at C3 provides steric hindrance and blocks direct oxidation at this carbon, shifting the metabolic burden to less vulnerable peripheral moieties.

MoA Scaffold Pyrrolo[2,3-b]pyridine Core (Purine Bioisostere) Hinge Kinase Hinge Region (e.g., Cys666, Glu664) Scaffold->Hinge Bidentate H-Bonds Sub1 N1-Methylation Blocks N-glucuronidation Sub1->Scaffold Modifies PK Improved PK Profile (Higher F%, Longer T1/2) Sub1->PK Enhances Sub3 C3-Methylation Blocks CYP450 Oxidation Sub3->Scaffold Modifies Sub3->PK Enhances

Structural rationale for 1,3-dimethylation in optimizing pharmacokinetics and target binding.

Comparative Pharmacokinetic Landscape

Recent literature underscores the profound impact of optimizing the pyrrolo[2,3-b]pyridine core. For instance, the development of ATM inhibitor 25a achieved an extraordinary oral bioavailability of 147.6% in mice[1], while the CSF-1R inhibitor III-1 demonstrated a robust half-life (T1/2 = 1.86 h) and 79.22% bioavailability in rats[3].

The table below synthesizes the quantitative PK parameters of recent benchmark derivatives to provide a comparative baseline for novel 1,3-dimethyl analogs.

Compound / TargetScaffold ModificationSpeciesT1/2 (h)Oral Bioavailability (F%)Clearance (L/h/kg)
Compound 25a (ATM)1H-pyrrolo[2,3-b]pyridineMouse2.4147.6%0.85
Compound III-1 (CSF-1R)pyrrolo[2,3-b]pyridineRat1.8679.22%1.12
Compound 14c (JAK3)C4-substituted analogRat1.2Moderate2.40
Compound 11h (PDE4B)2-carboxamide derivativeMouse1.5>50%1.80

Data aggregated from recent structure-activity relationship (SAR) and PK studies[1][3][4][5].

Self-Validating Experimental Protocols

To accurately profile 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, researchers must employ protocols that isolate specific PK variables. The following methodologies are designed with built-in causality to ensure data integrity.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and identify whether the 1,3-dimethyl substitution successfully mitigates CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Pre-incubation: Mix the test compound (final concentration: 1 µM) with microsomes (0.5 mg/mL protein) in the buffer. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in enzymatic kinetics.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Using a regenerating system rather than direct NADPH addition ensures a constant, non-depleting supply of the cofactor over the 60-minute assay, preventing false-positive stability readings caused by cofactor exhaustion.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting the reaction at the exact timestamp and extracting the lipophilic derivative into the organic phase.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: To calculate absolute oral bioavailability (F), Volume of Distribution (Vd), and systemic clearance (CL).

Step-by-Step Methodology:

  • Formulation: Dissolve the 1,3-dimethyl derivative in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: The 1,3-dimethylation increases lipophilicity. Using a co-solvent/surfactant system prevents the compound from precipitating upon intravenous injection, which would artificially skew the Vd and cause micro-embolisms in the animal.

  • Administration: Dose Sprague-Dawley rats intravenously (IV) via the tail vein at 1 mg/kg, and a separate cohort orally (PO) via oral gavage at 10 mg/kg[3].

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Serial sampling from the same animal (rather than sparse sampling across multiple animals) eliminates inter-subject variability, yielding a highly accurate Area Under the Curve (AUC).

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using ACN.

  • Quantification: Analyze via LC-MS/MS. Calculate F% using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Syn Compound Synthesis 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine InVitro In Vitro ADME Microsomal Stability & Caco-2 Syn->InVitro Lead Selection InVivo In Vivo PK Profiling Rodent IV/PO Administration InVitro->InVivo Acceptable CLint Bioanalysis LC-MS/MS Bioanalysis Plasma Concentration Quantification InVivo->Bioanalysis Plasma Sampling Data PK Parameter Calculation (AUC, CL, Vd, T1/2, F%) Bioanalysis->Data Concentration-Time Curve

Workflow for the pharmacokinetic profiling of pyrrolo[2,3-b]pyridine derivatives.

Data Interpretation and Optimization

When analyzing the PK data of 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, scientists must look beyond the raw numbers:

  • Volume of Distribution (Vd): Due to the high lipophilicity imparted by the two methyl groups, these derivatives typically exhibit a large Vd (>1 L/kg), indicating extensive tissue penetration. This is highly desirable for oncology targets (e.g., solid tumors) or CNS targets, provided the molecule can cross the blood-brain barrier[5].

  • Clearance Disconnects: If a derivative shows low in vitro microsomal clearance but high in vivo systemic clearance, this indicates extra-hepatic metabolism or active renal secretion. In such cases, investigating transporter-mediated efflux (e.g., P-glycoprotein assays) is the logical next step.

By systematically applying these principles, drug development professionals can leverage the 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold to generate highly potent, metabolically stable therapeutic candidates.

References

  • Guo, T., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Umar, A. B., & Uzairu, A. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A.[Link]

  • (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • (2021). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

Sources

Foundational

Pharmacological Repurposing of the 7-Azaindole Scaffold: A Technical Guide to 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Structural Paradigm The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, historically revered for its ability to act as a bioisostere of purines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Paradigm

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, historically revered for its ability to act as a bioisostere of purines and indoles. In its unsubstituted form, the 7-azaindole core is a classic ATP-competitive kinase inhibitor. It binds to the kinase hinge region via a bidentate interaction: the N1-H acts as a hydrogen bond donor, and the N7 lone pair acts as a hydrogen bond acceptor ().

However, the specific functionalization to 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine fundamentally alters this pharmacological trajectory. By methylating the N1 position, the molecule is stripped of its hydrogen bond donor capacity. This intentional structural modification forces the scaffold to "escape" the classic kinase hinge, redirecting its biological activity toward allosteric pockets, unique kinase binding modes (e.g., "flipped" or "non-hinge" conformations), and entirely distinct target classes such as T-type calcium channels () and anti-trypanosomal targets ().

BindingLogic A 7-Azaindole Core B N1-Methylation (Loss of H-Bond Donor) A->B C C3-Methylation (Steric Bulk) A->C D Abrogation of Classic Hinge Binding B->D E Enhanced Lipophilicity & Hydrophobic Fit C->E F Target Shift: T-Type Ca2+ Channels D->F E->F

Fig 1: Mechanistic logic of N1/C3-methylation shifting the 7-azaindole binding paradigm.

Biological Activity Profiles

T-Type Calcium Channel Blockade

Recent pharmaceutical developments have leveraged the 1,3-dimethyl-7-azaindole core as a critical building block for T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) blockers. These low-voltage-activated channels are implicated in neuropathic pain, epilepsy, and cardiovascular disorders. The increased lipophilicity provided by the C3-methyl group, combined with the loss of the N1-H donor, allows these derivatives to penetrate the lipid bilayer and bind to the hydrophobic central cavity of the Cav3.x pore, stabilizing the channel in an inactivated state.

Atypical Kinase Modulation

While N1-methylation abrogates standard hinge binding, 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives are frequently utilized to target kinases via "flipped" binding modes. In these configurations, the N7 atom interacts with the GK+3 residue (gatekeeper + 3) of the kinase, while the C3-methyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against off-target kinases that strictly require bidentate hinge interactions.

Quantitative Structure-Activity Data

To understand the impact of these substitutions, we must analyze the physicochemical and pharmacological shifts. The table below summarizes the theoretical and observed data trends when transitioning from the bare scaffold to the 1,3-dimethylated derivative.

Table 1: Pharmacological Impact of 7-Azaindole Methylation

Scaffold VariantKinase Hinge BindingLipophilicity (Δ LogP)Primary Biological Target Class
1H-pyrrolo[2,3-b]pyridine Bidentate (Donor/Acceptor)BaselineATP-Competitive Kinases (e.g., BRAF, JAK)
3-Methyl-1H-pyrrolo[2,3-b]pyridine Bidentate (Donor/Acceptor)+0.45ATP-Competitive Kinases (Hydrophobic fit)
1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Monodentate (Acceptor only)+0.95T-Type Ca²⁺ Channels, Allosteric Kinases

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed with strict causality and built-in self-validation to ensure data integrity.

Synthesis of the 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Core

This protocol describes the N1-methylation of a 5-bromo-3-methyl-7-azaindole precursor, providing a versatile intermediate for subsequent cross-coupling (e.g., Suzuki-Miyaura) at the C5 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature quenching of the hydride base used in the next step.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure rapid and complete deprotonation of the weakly acidic azaindole N1-H (pKa ~16). The 0°C temperature minimizes exothermic degradation and prevents competitive N7-alkylation.

  • Alkylation: Stir for 30 minutes until hydrogen gas evolution ceases. Add Methyl Iodide (MeI, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the m/z [M+H]⁺ peak of the starting material disappears, replaced entirely by a +14 Da peak. Post-purification ¹H NMR must confirm the complete disappearance of the broad N-H singlet typically observed at ~11.5 ppm.

Electrophysiological Evaluation (Whole-Cell Patch-Clamp)

To evaluate the biological activity of 1,3-dimethyl-7-azaindole derivatives against T-type calcium channels, a rigorous patch-clamp protocol is required.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human Cav3.2 channels on glass coverslips.

  • Intracellular Solution Setup: Fill the recording pipette (2–4 MΩ resistance) with a CsCl-based internal solution.

    • Causality: Cesium (Cs⁺) replaces Potassium (K⁺) in the internal solution to completely block outward potassium currents, which would otherwise distort the measurement of the inward calcium currents.

  • Extracellular Solution Setup: Bathe the cells in an external solution containing 2 mM BaCl₂.

    • Causality: Barium (Ba²⁺) is used as the charge carrier instead of Calcium (Ca²⁺) because it permeates Cav channels more efficiently and prevents calcium-dependent inactivation (CDI) of the channel, yielding highly stable baseline recordings.

  • Voltage Protocol: Hold the membrane potential at -90 mV. Apply a depolarizing voltage step to -30 mV for 50 ms to elicit the inward T-type current, followed by a return to -90 mV.

    • Causality: The -90 mV holding potential ensures channels are in the closed (resting) state. The step to -30 mV is specifically calibrated to activate low-voltage-activated (LVA) T-type channels while leaving high-voltage-activated (HVA) channels closed.

PatchClamp Step1 Cell Preparation HEK293 expressing Cav3.2 Step2 Compound Perfusion 1,3-Dimethyl-7-azaindole Step1->Step2 Step3 Whole-Cell Patch-Clamp Step: -90mV to -30mV Step2->Step3 Step4 Data Acquisition Peak Inward Current Step3->Step4

Fig 2: Step-by-step whole-cell patch-clamp workflow for evaluating Ca2+ channel blockade.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.[Link]

  • Idorsia Pharmaceuticals Ltd. (2018).Pyrazole compounds and their use as T-type calcium channel blockers.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine in Kinase Inhibitor Design

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Allosteric Kinase Inhibition, and Assay Validation Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Allosteric Kinase Inhibition, and Assay Validation

Introduction & Scientific Rationale

In kinase drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged, yet notoriously promiscuous, Type I hinge-binding pharmacophore. Its structural mimicry of the adenine ring of ATP allows it to form critical hydrogen bonds with the kinase hinge region—specifically, the N1-H acts as a potent hydrogen bond donor to the backbone carbonyl of hinge residues (e.g., Glu, Cys, or Met).

As a Senior Application Scientist, I frequently observe late-stage clinical attrition caused by the off-target kinome promiscuity inherent to canonical 7-azaindoles. To circumvent this, we employ a deliberate "scaffold hopping" and steric-occlusion strategy utilizing 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine .

The Causality of the Scaffold Design:

  • Ablation of Hinge Binding (N1-Methylation): Alkylating the N1 position completely removes the critical hydrogen bond donor. Empirical data demonstrates that N-methylation of the azaindole nitrogen results in a complete loss of canonical hinge-binding activity (1)[1]. Similarly, in FGFR4 inhibitor development, N-methylation substantially reduced inhibitory potency (2)[2].

  • Steric Direction (C3-Methylation): The addition of a methyl group at the C3 position provides a hydrophobic vector that forces the scaffold to occupy adjacent allosteric pockets rather than the flat, highly conserved ATP-binding cleft.

By utilizing this scaffold, researchers can successfully engineer Type III/IV allosteric inhibitors , such as the MEK inhibitor Nedometinib (3)[3], achieving exquisite kinome selectivity.

Quantitative Profiling: Shifting the Binding Paradigm

The transition from a Type I to a Type III binding mode fundamentally alters the biochemical profile of the compound. Below is a synthesized data summary demonstrating the expected pharmacological shift when transitioning to the 1,3-dimethyl scaffold.

Table 1: Comparative Binding Profile of Azaindole Scaffolds

Compound ScaffoldRepresentative TargetBinding ModeBiochemical IC₅₀Kinome Selectivity (S-score)*
7-Azaindole (Canonical) FGFR4 / DYRK1AType I (ATP-Competitive)< 10 nMPoor ( S10​ > 0.30)
1-Methyl-7-Azaindole FGFR4 / DYRK1AType I (Attempted)> 10,000 nM (Loss of Activity)N/A
1,3-Dimethyl-7-Azaindole MEK1/2 (Allosteric)Type III (Allosteric)< 5 nMExcellent ( S10​ < 0.05)

*S-score (S₁₀) represents the fraction of kinases inhibited by >90% at 1 µM. Lower is better.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a physical causality check to prevent false positives.

Workflow A Canonical 7-Azaindole (Promiscuous Hinge Binder) B 1,3-Dimethylation (Ablate N1-H, Add C3 Bulk) A->B Structural Modification C Type III Allosteric Scaffold (High Kinome Selectivity) B->C Binding Mode Shift D TR-FRET Assay (Confirm ATP Non-competitive) C->D Biochemical Validation E NanoBRET Assay (Live-Cell Target Engagement) D->E Cellular Validation

Workflow transitioning a promiscuous hinge binder to a validated allosteric inhibitor.

Protocol 3.1: Synthesis of the 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Core

Objective: Quantitatively methylate the N1 position of 3-methyl-1H-pyrrolo[2,3-b]pyridine to generate the allosteric building block.

Causality & Rationale: The pKa of the 7-azaindole N-H is approximately 16. To prevent a mixture of N-alkylation and C-alkylation, a strong, irreversible base like Sodium Hydride (NaH) must be used to quantitatively generate the nucleophilic azaindolide anion prior to the addition of the electrophile.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 10 mmol) and dissolve in 25 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Self-Validation: Observe hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, confirming complete deprotonation.

  • Alkylation: Dropwise, add Iodomethane (MeI, 1.1 eq, 11 mmol). Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation Check: Run TLC (Hexanes/EtOAc 3:1). The methylated product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the polar N-H hydrogen bond donor. Confirm mass via LC-MS ( [M+H]+ = 147.1).

Protocol 3.2: TR-FRET Assay for Mechanism of Action (ATP Competition)

Objective: Prove that the newly synthesized 1,3-dimethyl derivative binds allosterically (Type III) and is not ATP-competitive.

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the physical binding event from enzymatic turnover. By running the assay at two vastly different ATP concentrations, we create a self-validating matrix: ATP-competitive inhibitors will lose potency at high ATP levels, while true allosteric inhibitors will maintain their IC₅₀.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix of recombinant target kinase (e.g., MEK1), LanthaScreen™ Eu-anti-GST antibody, and the appropriate Kinase Tracer in TR-FRET dilution buffer.

  • Compound Plating: In a 384-well low-volume plate, dispense a 10-point dose-response curve of the 1,3-dimethyl-azaindole compound (ranging from 10 µM to 0.5 nM).

  • Dual-ATP Matrix (The Self-Validation Step):

    • Condition A: Add ATP at a concentration equal to the kinase's Km​ (e.g., 10 µM).

    • Condition B: Add ATP at a saturating concentration (10 × Km​ , e.g., 100 µM).

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Interpretation: If the ratio of IC₅₀ (Condition B) / IC₅₀ (Condition A) is > 5.0, the compound is ATP-competitive. If the ratio is ~1.0, you have successfully validated the 1,3-dimethyl scaffold as an allosteric inhibitor .

Visualizing the Allosteric Mechanism

Once the 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is validated biochemically, it is critical to understand its mechanism within the cellular signaling cascade. Below is the signaling logic for an allosteric MEK inhibitor utilizing this scaffold.

Pathway RAF Active RAF Kinase MEK MEK1/2 Kinase (Target Protein) RAF->MEK Phosphorylation (Activation) ERK ERK1/2 (Downstream Effector) MEK->ERK Signal Blocked Inhibitor 1,3-Dimethyl-azaindole (Allosteric Inhibitor) Inhibitor->MEK Binds Allosteric Pocket (Locks Inactive State) ATP ATP (Endogenous Substrate) ATP->MEK Binds Active Site

Mechanism of allosteric MEK inhibition by 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives.

References

  • ZRMQ-22, a novel DYRK1A inhibitor, attenuates neuroinflammation and cognitive impairments in LPS-induced mice: a potential strategy for Alzheimer's disease Source: PMC / NIH URL:[Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • NEDOMETINIB Source: precisionFDA URL:[Link]

Sources

Application

Application Note: Preparation and Optimization of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Solutions for In Vitro Cell-Based Assays

Executive Summary & Biological Context 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a highly versatile heterocyclic building block belonging to the 7-azaindole family. In modern drug discovery, 7-azaindole derivatives are f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a highly versatile heterocyclic building block belonging to the 7-azaindole family. In modern drug discovery, 7-azaindole derivatives are frequently deployed as bioisosteres for purines and indoles, making them highly effective scaffolds for targeting the ATP-binding pockets of kinases (such as the JAK/STAT pathway).

However, a universal bottleneck in evaluating these compounds in vitro is their high lipophilicity and notoriously poor aqueous solubility[1]. Improper dissolution leads to micro-precipitation in cell culture media, resulting in inaccurate dosing, irreproducible IC₅₀ values, and false negatives. This application note provides a self-validating, causality-driven protocol for formulating 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine solutions to ensure rigorous scientific integrity in cell-based assays.

BioRationale Scaffold 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) ATP_Pocket Kinase ATP-Binding Pocket (e.g., JAK/STAT Pathway) Scaffold->ATP_Pocket Bioisosteric Binding Inhibition Competitive Inhibition of ATP Binding ATP_Pocket->Inhibition Downstream Suppression of Downstream Signaling Inhibition->Downstream

Figure 1: Mechanistic rationale for 7-azaindole derivatives as competitive kinase inhibitors.

Physicochemical Profiling

Before preparing any stock solution, it is critical to understand the physical constraints of the molecule. The substitution of the sulfur atom in thienopyridines with a nitrogen to form the pyrrolo[2,3-b]pyridine core slightly improves solubility, but the compound remains fundamentally hydrophobic[1].

Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

PropertyValue / CharacteristicExperimental Implication
Chemical Formula C₉H₁₀N₂Highly lipophilic organic structure.
Molecular Weight ~146.19 g/mol Requires 1.46 mg per mL of DMSO to achieve a 10 mM stock.
Aqueous Solubility Poor / InsolubleDirect addition to aqueous media will cause immediate precipitation[1].
Organic Solubility Soluble in DMSO, DMF, EtOHAnhydrous DMSO is the mandatory primary vehicle for assay preparation.

The Causality of Solvent Selection and Dilution

As a Senior Application Scientist, it is vital to understand why standard protocols dictate specific solvent handling rules.

  • Why Anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. If DMSO absorbs atmospheric moisture, the local water content increases, drastically reducing the solubility capacity for lipophilic 7-azaindoles. This causes the compound to crash out of solution prematurely.

  • Why Intermediate Serial Dilutions? Adding a high-concentration (e.g., 10 mM) DMSO stock directly into aqueous cell culture media creates a localized zone of supersaturation at the pipette tip interface. This thermodynamic shock forces the compound into colloidal micro-precipitates rather than a true solution.

  • Why ≤0.1% Final DMSO Concentration? While DMSO is an excellent vehicle, it is a potent permeation enhancer and cellular stressor. Concentrations exceeding 0.1% (v/v) can induce cytotoxicity, alter lipid bilayer dynamics, and artificially synergize with or mask the pharmacological effect of the drug being tested[2].

Experimental Workflow & Self-Validating Protocol

The following methodology utilizes a two-tier dilution strategy to prevent precipitation and strictly cap DMSO exposure.

Workflow Powder Compound Powder DMSO_Stock Primary Stock (10 mM DMSO) Powder->DMSO_Stock Anhydrous DMSO Inter_Dilution Intermediate Dilutions (DMSO) DMSO_Stock->Inter_Dilution Serial Dilution Assay_Media Assay Media (≤0.1% DMSO) Inter_Dilution->Assay_Media 1:1000 Dilution Cells In Vitro Assay Assay_Media->Cells Apply to Cells

Figure 2: Step-by-step preparation workflow for cell-based assay dosing.

Step 1: Preparation of the Primary Stock (10 mM)
  • Equilibrate the vial of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine powder to room temperature in a desiccator to prevent condensation.

  • Weigh exactly 1.46 mg of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored under argon).

  • Vortex for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

Step 2: Intermediate Serial Dilutions (1000X Stocks)

To maintain a constant 0.1% DMSO concentration across all assay wells, prepare intermediate stocks at 1000X the desired final concentration in 100% DMSO.

  • If your target final concentrations in the assay are 10 µM, 1 µM, and 0.1 µM, prepare intermediate DMSO stocks of 10 mM, 1 mM, and 0.1 mM.

  • Perform serial dilutions using Anhydrous DMSO. Do not introduce any aqueous buffers at this stage.

Step 3: Final Aqueous Dilution & Self-Validation
  • Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. Cold media drastically reduces solubility and induces precipitation.

  • Add 1.0 µL of the respective 1000X intermediate DMSO stock to 999 µL of pre-warmed media.

  • Immediately vortex the media for 10 seconds to ensure rapid dispersion.

  • Self-Validation Check (Critical): To verify that true dissolution (and not micro-precipitation) has occurred, transfer 100 µL of the final media to a clear 96-well plate and measure the optical density (OD) at 600 nm using a microplate reader. Compare this against a vehicle control (media + 0.1% DMSO). An OD₆₀₀ increase of >0.05 indicates light scattering from colloidal drug aggregates, invalidating the dose.

Step 4: Dosing
  • Aspirate old media from the cultured cells.

  • Gently apply the newly prepared, validated assay media containing the compound.

  • Incubate under standard conditions (37°C, 5% CO₂).

Storage and Handling Best Practices

  • Aliquoting: Never subject the primary DMSO stock to freeze-thaw cycles. Water condensation during thawing will ruin the stock. Divide the 10 mM primary stock into 50 µL single-use aliquots.

  • Atmospheric Control: Purge the headspace of the aliquot tubes with Argon or Nitrogen gas before sealing.

  • Temperature: Store aliquots at -20°C or -80°C. Ensure the DMSO is completely thawed and vortexed before use, as DMSO freezes at 19°C.

Sources

Method

Application Note: High-Yield Methylation Techniques for the Synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for indole to improve aqueous solubility, tune basicity, and enhance the pharmacokinetic profiles of drug candidates [3]. Selective functionalization of this core is critical for developing kinase inhibitors and immunomodulators[1, 2].

Achieving the 1,3-dimethyl derivative (1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine) presents a unique synthetic challenge. While the N1 (pyrrole nitrogen) is highly acidic and easily alkylated, the C3 position is a carbon nucleophile that resists direct, high-yielding alkylation with simple alkyl halides like methyl iodide (MeI) without suffering from over-alkylation or competing N-alkylation.

To bypass the limitations of direct dimethylation, this application note details a highly efficient, field-proven three-step formylation-reduction paradigm .

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen rather than just following a recipe. The stepwise approach isolates the distinct electronic properties of the N1 and C3 positions:

  • N1-Methylation (Deprotonation Strategy): The N1 proton of 7-azaindole has a pKa of ~16.7. Utilizing a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) quantitatively generates the azaindolide anion. Subsequent trapping with MeI yields the N-methylated product exclusively[1].

  • C3-Formylation (Electrophilic Aromatic Substitution): With the N1 position protected and electron-donating, the C3 position becomes the most nucleophilic site on the ring. The Vilsmeier-Haack reaction (POCl3 in DMF) generates a highly electrophilic chloromethyleneiminium ion, which selectively attacks C3 to form the 3-carboxaldehyde intermediate.

  • Deoxygenative Reduction (TFA-Mediated Hydride Transfer): Direct reduction of the aldehyde to a methyl group requires specific conditions. Using Sodium Borohydride (NaBH4) in neat Trifluoroacetic Acid (TFA) serves a dual purpose. TFA protonates the aldehyde, facilitating the first hydride attack to form a hydroxymethyl intermediate. The strong acidic environment then drives the dehydration of this alcohol, generating a highly reactive azafulvenium (iminium) ion . A second equivalent of hydride rapidly reduces this intermediate to the target C3-methyl group.

SynthesisWorkflow A 1H-pyrrolo[2,3-b]pyridine (Starting Material) B 1-Methyl-1H-pyrrolo [2,3-b]pyridine A->B NaH, MeI DMF, 0°C C 1-Methyl-1H-pyrrolo [2,3-b]pyridine- 3-carboxaldehyde B->C POCl3, DMF 80°C D 1,3-Dimethyl-1H-pyrrolo [2,3-b]pyridine (Target) C->D NaBH4, TFA 0°C to RT

Fig 1: Three-step synthetic workflow for the 1,3-dimethylation of 1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Safety Warning: MeI is a volatile alkylating agent and suspected carcinogen. POCl3 is highly corrosive. TFA is a strong, volatile acid. All procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Protocol A: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Objective: Selective N-methylation of the 7-azaindole core [4].

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 1H-pyrrolo[2,3-b]pyridine (10.0 mmol, 1.18 g) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 480 mg) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Methyl Iodide (MeI, 11.0 mmol, 0.68 mL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc, 8:2) to afford the product as a pale yellow oil (Yield: ~92%).

Protocol B: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Objective: Regioselective introduction of the C3 carbon precursor.

  • Vilsmeier Reagent Generation: In a dry flask under argon, cool anhydrous DMF (5 mL) to 0 °C. Add Phosphorus Oxychloride (POCl3, 15.0 mmol, 1.4 mL) dropwise. Stir for 20 minutes at 0 °C to form the Vilsmeier complex.

  • Formylation: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (8.0 mmol, 1.05 g) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 80 °C for 4 hours.

  • Hydrolysis & Workup: Cool the mixture to RT and pour it over crushed ice. Carefully neutralize the acidic solution to pH ~8 using saturated aqueous NaHCO3 or 2M NaOH. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the 3-carboxaldehyde intermediate as an off-white solid (Yield: ~85%).

Protocol C: Deoxygenative Reduction to 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Objective: Complete the synthesis by reducing the formyl group to a methyl group.

  • Activation: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (5.0 mmol, 800 mg) in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0 °C.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 10 mL). The solution will darken.

  • Reduction: Add Sodium Borohydride (NaBH4, 15.0 mmol, 567 mg) in small portions over 15 minutes. Note: Vigorous gas evolution will occur.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to RT and stir for an additional 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dilute the residue with water (10 mL) and basify to pH 10 with 2M NaOH. Extract with DCM (3 × 15 mL). Dry the combined organics over Na2SO4 and concentrate.

  • Final Purification: Flash chromatography (Hexanes:EtOAc, 7:3) yields the final 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine as a colorless oil or low-melting solid (Yield: ~88%).

Mechanism A Protonated Aldehyde B Hydroxymethyl Intermediate A->B + H- (NaBH4) C Azafulvenium Ion B->C - H2O (TFA) D C3-Methyl Derivative C->D + H- (NaBH4)

Fig 2: Mechanism of TFA-mediated deoxygenative reduction of the C3-carboxaldehyde via an azafulvenium ion.

Reaction Optimization & Data Presentation

To validate the choice of deoxygenative reduction conditions (Protocol C), various reducing agents were evaluated. The NaBH4/TFA system proves superior due to its ability to generate the necessary azafulvenium intermediate without over-reducing the pyridine ring.

Table 1: Optimization of C3-Deoxygenative Reduction Conditions

Reducing Agent (Equiv)Acid / Solvent SystemTemperatureIsolated Yield (%)Mechanistic Observation / Outcome
Pd/C, H2 (1 atm)MeOH25 °C15%Poor conversion; competing over-reduction of the pyridine core.
LiAlH4 (2.0)THF65 °C (Reflux)45%Incomplete dehydration; significant hydroxymethyl byproduct remains.
Et3SiH (3.0)TFA / DCM25 °C82%Clean conversion; slightly slower reaction kinetics than borohydride.
NaBH4 (3.0) TFA / DCM 0 °C to 25 °C 88% Optimal yield; rapid, complete conversion to the C3-methyl product.

Troubleshooting & Self-Validation

A self-validating protocol requires built-in checkpoints to ensure experimental integrity:

  • Checkpoint 1 (N-Methylation): TLC analysis (Hexanes:EtOAc, 1:1) should show complete consumption of the highly polar starting material (Rf ~0.2) to a less polar spot (Rf ~0.6). The absence of an N-H stretch (~3100 cm⁻¹) in the IR spectrum confirms successful N-alkylation.

  • Checkpoint 2 (Formylation): The Vilsmeier-Haack reaction is highly sensitive to moisture. If the yield is low, ensure the DMF is strictly anhydrous. The product is easily validated by a sharp aldehyde peak at ~9.9 ppm in the ¹H-NMR spectrum.

  • Checkpoint 3 (Reduction): If the hydroxymethyl intermediate is isolated instead of the methyl product, the acidic environment was insufficient to drive dehydration. Ensure neat TFA is used in the specified ratios.

References

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: PubMed Central (PMC) / NIH URL:[Link]

Application

Application Note: 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold in Kinase-Targeted Drug Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is a cornerstone in modern medicinal chemistry, serving as a highly versatile bioisostere for indoles and purines. Within this class, the 1,3-dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system is a cornerstone in modern medicinal chemistry, serving as a highly versatile bioisostere for indoles and purines. Within this class, the 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly optimized structural motif. By masking the N1 hydrogen bond donor and blocking the metabolically vulnerable C3 position, this scaffold offers enhanced pharmacokinetic (PK) properties, superior membrane permeability, and exquisite selectivity profiles against oncogenic and neurodegenerative kinase targets. This application note details the mechanistic rationale, quantitative target data, and validated synthetic and biochemical protocols for leveraging this scaffold in hit-to-lead drug discovery.

Mechanistic Rationale: The E-E-A-T Perspective

As drug development professionals, our selection of core scaffolds must be driven by a deep understanding of structure-activity relationships (SAR) and metabolic causality. The 1,3-dimethyl-7-azaindole core is not chosen arbitrarily; it is a rationally designed pharmacophore that solves several classical medicinal chemistry liabilities.

  • Hinge-Binding Dynamics : In ATP-competitive kinase inhibitors, the core 7-azaindole nitrogen (N7) acts as a high-fidelity hydrogen bond acceptor. It typically engages the backbone amide NH of the kinase hinge region (e.g., Val135 in GSK-3β or Cys532 in V600E-BRAF)[1],[2].

  • N1-Methylation (Metabolic & Selectivity Control) : Unsubstituted 7-azaindoles possess an acidic N-H that is prone to N-glucuronidation and efflux transporter recognition. N1-methylation eliminates this H-bond donor, thereby increasing lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets, and restricting off-target kinase promiscuity[3].

  • C3-Methylation (Conformational Locking & Stability) : The C3 position of 7-azaindole is electron-rich and highly susceptible to cytochrome P450 (CYP)-mediated oxidation. A C3-methyl group directly mitigates this metabolic liability. Furthermore, the steric bulk of the methyl group restricts the rotational degrees of freedom of adjacent functional groups, effectively locking the molecule into the bioactive conformation required for deep pocket binding[4].

SAR_Logic Core 1,3-Dimethyl-7-Azaindole Core N7 N7 (Pyridine N) Core->N7 Hinge Binding N1 N1-Methyl Group Core->N1 PK Optimization C3 C3-Methyl Group Core->C3 Metabolic Stability C5 C5/C6 Substitution Core->C5 Vector for Selectivity H-Bond Acceptor\n(e.g., Val135/Cys532) H-Bond Acceptor (e.g., Val135/Cys532) N7->H-Bond Acceptor\n(e.g., Val135/Cys532) Blocks N-Glucuronidation\nIncreases BBB Permeability Blocks N-Glucuronidation Increases BBB Permeability N1->Blocks N-Glucuronidation\nIncreases BBB Permeability Prevents CYP Oxidation\nLocks Conformation Prevents CYP Oxidation Locks Conformation C3->Prevents CYP Oxidation\nLocks Conformation Solvent Channel /\nDFG-Out Pocket Access Solvent Channel / DFG-Out Pocket Access C5->Solvent Channel /\nDFG-Out Pocket Access

Logical relationship of the 1,3-dimethyl-7-azaindole pharmacophore and its functional roles.

Quantitative Data: Target Landscape

Recent literature highlights the exceptional potency and safety profiles of pyrrolo[2,3-b]pyridine derivatives across multiple therapeutic areas. The table below summarizes key quantitative data from recent drug discovery campaigns.

Target KinaseDisease IndicationLead DerivativePotency (IC50)Key Pharmacological Benefit
GSK-3β Alzheimer's DiseaseCompound 410.22 nMPromotes neurite outgrowth; >70% cell survival at 100 μM[1].
TNIK Colorectal CancerPyrazolyl-derivative< 1.0 nMInhibits IL-2 secretion; blocks cancer cell proliferation[5].
ATM Solid TumorsCompound 25aHighly Selective147.6% oral bioavailability; synergistic with irinotecan[3].
CDK8 Colorectal CancerCompound 2248.6 nMType II inhibitor; downregulates WNT/β-catenin signaling[4].
V600E-BRAF Malignant TumorsCompound 35High AffinityFavorable ADMET profile; forms critical hinge H-bonds[2].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol 1: Synthesis of C5-Functionalized 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

Objective: To generate a library of kinase inhibitors by functionalizing the C5 position, which typically projects towards the solvent-exposed channel or the DFG-out pocket of kinases.

  • Preparation : Charge a dry Schlenk flask with 5-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst Selection : Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, facilitating the reductive elimination step and preventing catalyst poisoning by the basic azaindole nitrogen.

  • Base and Solvent Addition : Add an aqueous solution of K₂CO₃ (2.0 eq) and 1,4-dioxane (0.2 M relative to the bromide).

    • Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, which is strictly required to drive the transmetalation step.

  • Reaction Execution : Degas the mixture via three freeze-pump-thaw cycles. Heat at 90°C under N₂ for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Self-Validation (QC) : Purify via flash chromatography. Confirm product identity via LC-MS and ¹H-NMR. Validation Checkpoint: The disappearance of the characteristic C5-proton and the bromine isotope pattern (M / M+2 ratio of 1:1) in the mass spectrum validates successful cross-coupling.

Protocol 2: Self-Validating TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of synthesized derivatives against target kinases (e.g., GSK-3β).

  • Reagent Preparation : Prepare kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing non-specific compound aggregation, ruling out promiscuous inhibition (PAINS behavior).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate. Ensure final DMSO concentration is ≤1%.

    • Causality: DMSO concentrations >1% can denature the kinase, leading to false-positive inhibition.

  • Enzyme/Substrate Addition : Add recombinant kinase and the specific biotinylated substrate peptide to the wells.

  • Reaction Initiation : Add ATP at a concentration equal to its apparent Km​ .

    • Causality: Running the assay at the Km​ of ATP ensures maximum sensitivity to ATP-competitive inhibitors (the primary mechanism for 7-azaindoles) and allows for accurate calculation of Ki​ using the Cheng-Prusoff equation.

  • Detection : After 60 minutes, stop the reaction by adding EDTA. Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read time-resolved fluorescence emission at 615 nm and 665 nm.

  • Self-Validation (QC) : Calculate the Z'-factor for the assay plate using positive (staurosporine) and negative (DMSO) controls.

    • Validation Checkpoint: A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio. If Z' < 0.6, the data must be discarded, and pipetting calibration or enzyme stability must be investigated.

Workflow S1 Scaffold Selection (1,3-Dimethyl-7-Azaindole) S2 Library Synthesis (Pd-Catalyzed Coupling) S1->S2 S3 Primary Screening (TR-FRET Kinase Assay) S2->S3 S4 ADME/Tox Profiling (Microsomal Stability) S3->S4 S5 In Vivo Efficacy (Xenograft / AD Models) S4->S5

Standard hit-to-lead experimental workflow for 7-azaindole kinase inhibitors.

References

  • Title : Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source : PubMed / National Institutes of Health (NIH) URL :[Link]

  • Title : Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source : ResearchGate / Bioorganic & Medicinal Chemistry Letters URL : [Link]

  • Title : Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source : Journal of Medicinal Chemistry / PubMed URL : [Link]

  • Title : Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies Source : Advanced Journal of Chemistry, Section A URL :[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing and Formulation Strategies for Novel Pyrrolo[2,3-b]pyridine Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for developing robust in vivo dosing formulations for novel research compounds, using the 1,3-Dimethyl-1H-pyrrolo[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing robust in vivo dosing formulations for novel research compounds, using the 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold as a representative case study. Due to the limited publicly available data on this specific molecule, this guide focuses on establishing a first-principles workflow. It details the necessary steps for physicochemical characterization, vehicle selection, formulation preparation, and critical considerations for preclinical administration. The protocols and decision frameworks herein are designed to empower researchers to systematically and successfully formulate new chemical entities (NCEs) for animal studies, ensuring data reliability and reproducibility.

Introduction: The Challenge of Formulating Novel Scaffolds

The 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine structure is representative of a class of nitrogen-containing heterocyclic compounds frequently investigated in drug discovery, particularly as kinase inhibitors. A primary challenge in the preclinical assessment of such novel chemical entities (NCEs) is the absence of established formulation protocols. The compound's physicochemical properties—such as solubility, permeability, and stability—are often unknown, yet these parameters are critical determinants of its in vivo fate and efficacy.

This guide, therefore, presents a universal and systematic approach to formulation development. Instead of a single recipe, we provide a decision-making framework that begins with fundamental characterization and logically proceeds to the selection and preparation of a suitable, well-tolerated dosing vehicle.

Foundational Workflow: From Powder to Dosing Solution

The critical path from receiving a novel compound as a powder to administering it in an animal model involves a logical sequence of characterization and formulation trials. The objective is to create a homogenous, stable formulation that allows for accurate dosing and maximizes systemic exposure, while minimizing any confounding effects from the vehicle itself.

Below is a diagram outlining the recommended workflow for this process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Dosing & Evaluation A Compound Received (1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine) B Aqueous Solubility Assay (PBS, pH 7.4) A->B C Organic Co-Solvent Solubility Screen A->C D LogP & pKa (In Silico or Experimental) A->D E Solid State Analysis (Microscopy) A->E F Decision Point: Solubility > Target Dose? B->F C->F D->F G Strategy 1: Aqueous Solution F->G Yes H Strategy 2: Co-Solvent Solution F->H No J Prepare Formulation & Conduct QC G->J I Strategy 3: Suspension H->I If solution is not feasible H->J I->J K Vehicle Tolerability Study (Optional but Recommended) J->K L PK/PD Study Dosing K->L

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 1,3-dimethyl-7-azaindole) is a privileged bioisosteric scaffold frequently utilized in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 1,3-dimethyl-7-azaindole) is a privileged bioisosteric scaffold frequently utilized in the development of kinase inhibitors and anti-trypanosomal agents[1].

Synthesizing this compound requires strict control over regioselectivity. The 7-azaindole core contains two reactive nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). This guide addresses the most common challenges researchers face regarding yield, purity, and regiocontrol during its synthesis.

Mechanistic Overview: The N1 vs. N7 Alkylation Dilemma

The fundamental challenge in 7-azaindole chemistry is controlling the site of alkylation. In its neutral state, the lone pair of electrons on the pyrrole nitrogen (N1) is delocalized into the aromatic π -system, making it a poor nucleophile. Conversely, the lone pair on the pyridine nitrogen (N7) is orthogonal to the π -system and highly reactive.

If alkylation is attempted without complete deprotonation, the electrophile (e.g., methyl iodide) will preferentially attack N7, yielding an undesired, highly polar azaindolium salt. To achieve the desired N1-alkylation, a strong base must be used to generate the N1-anion, which reverses the nucleophilicity profile and drives the reaction toward the thermodynamically stable N1-methylated product[2][3].

Pathway SM 3-Methyl-7-azaindole (Neutral) Base Strong Base (e.g., NaH, DMF) SM->Base Deprotonation WeakBase Weak Base / Neutral Conditions SM->WeakBase Direct Alkylation Anion N1-Deprotonated Anion Base->Anion MeI Methyl Iodide (MeI) Anion->MeI Product 1,3-Dimethyl-7-azaindole (Desired N1-Product) MeI->Product SN2 at N1 Byproduct N7-Methyl Azaindolium (Undesired Salt) WeakBase->Byproduct SN2 at N7

Mechanistic divergence in 7-azaindole methylation: N1-anion vs N7-neutral pathways.

Troubleshooting FAQs

Q1: I am trying to methylate 3-methyl-7-azaindole, but my product is highly polar and stays at the baseline on my TLC plate. What went wrong?

A: You have likely synthesized the N7-methyl azaindolium salt. This occurs when the base used is not strong enough to fully deprotonate the N1 position, or if the solvent does not adequately support the formation of the naked anion. Potassium carbonate (K₂CO₃) in acetonitrile, for example, often leads to incomplete deprotonation. Solution: Switch to a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an anhydrous, polar aprotic solvent like DMF or THF[2]. Ensure the deprotonation step is allowed to proceed for at least 30 minutes before adding the methylating agent.

Q2: How can I improve the yield of the initial C3-methylation if I am starting from unsubstituted 1H-pyrrolo[2,3-b]pyridine?

A: Direct Friedel-Crafts alkylation at the C3 position of 7-azaindole is notoriously messy and prone to polyalkylation. Solution: Utilize a two-step sequence for absolute regiocontrol. First, perform a Vilsmeier-Haack formylation (POCl₃/DMF) to selectively install a formyl group at C3, yielding 3-formyl-7-azaindole. Second, reduce the formyl group to a methyl group using a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or triethylsilane in trifluoroacetic acid (Et₃SiH/TFA). This indirect route guarantees high purity of the 3-methyl-1H-pyrrolo[2,3-b]pyridine intermediate.

Q3: I am using NaH, but I still see a 10-15% impurity of the N7-isomer. How do I push the N1-selectivity to >95%?

A: The presence of residual N7-isomer despite using NaH usually indicates either wet solvent (which quenches the base) or poor temperature control during the addition of Methyl Iodide (MeI). Solution: Use strictly anhydrous DMF. Cool the reaction mixture to 0 °C before adding MeI dropwise. The N1-alkylation is under thermodynamic control, but managing the exotherm prevents localized neutral conditions that allow N7-alkylation[3].

Quantitative Data: Base and Solvent Optimization

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and regioselectivity during the N-methylation of 3-methyl-7-azaindole.

Base (Equiv)SolventTemp (°C)N1-Alkylation (%)N7-Alkylation (%)Mechanistic Rationale
NaH (1.2) Anhydrous DMF0 to RT>95% <5% Complete deprotonation; naked anion favors N1 attack.
t-BuOK (1.2) Anhydrous THF0 to RT92% 8% Strong base, but tighter ion pairing in THF slightly reduces N1 selectivity.
Cs₂CO₃ (1.5) DMFRT85% 15% "Cesium effect" aids solubility, but weaker basicity allows some N7 attack.
K₂CO₃ (2.0) AcetonitrileReflux40% 60% Incomplete deprotonation; neutral N7 lone pair outcompetes N1.
None MeI (neat)RT0% >99% Purely neutral conditions exclusively yield the N7-azaindolium salt.

Standard Operating Procedure: N1-Methylation

This protocol provides a self-validating system for the synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine from 3-methyl-1H-pyrrolo[2,3-b]pyridine[2][4].

Reagents Required:
  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Methyl Iodide (MeI, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with nitrogen.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (approx. 10 mL per gram of starting material). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes. Validation check: The evolution of hydrogen gas (bubbling) confirms active deprotonation.

  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise to the generated anion at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Reaction Monitoring: Check completion via TLC (Hexanes:EtOAc, 3:1). The desired N1-methylated product will run with a high Rf, while any N7-byproduct will remain at the baseline.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding cold water dropwise to destroy unreacted NaH.

Workflow Quench Quench Reaction (Ice-H2O, 0°C) Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash Brine Wash & Na2SO4 Drying Extract->Wash Concentrate Concentration in vacuo Wash->Concentrate Purify Silica Gel Chromatography (Hexanes:EtOAc) Concentrate->Purify Pure Pure 1,3-Dimethyl- 1H-pyrrolo[2,3-b]pyridine Purify->Pure

Standard workup and purification workflow for N1-methylated azaindoles.

Workup and Purification:
  • Extract the quenched aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with water (to remove DMF) and brine.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 25% EtOAc in Hexanes to afford pure 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine as a solid.

References

  • US9266876B2 - 4-(benzoimidazol-2-yl)
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Troubleshooting poor solubility of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine . This guide provides drug development professionals and researchers with the mechanistic reasoning, validated protocols, and formulation strategies necessary to overcome the poor aqueous solubility of this compound.

Part 1: Causality & Physicochemical Profiling (FAQs)

Q1: Why does 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine exhibit such poor aqueous solubility compared to other heterocyclic scaffolds? A1: The poor solubility is a direct consequence of its molecular structure. The parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a rigid, planar aromatic system, which leads to strong intermolecular π-π stacking and high crystal lattice energy[1]. This lattice energy requires significant thermodynamic force to break during dissolution. Furthermore, by introducing methyl groups at the 1- and 3-positions, you eliminate the critical pyrrole N-H hydrogen bond donor[2]. This structural modification significantly increases the molecule's lipophilicity (LogP) and abolishes its ability to form hydrogen bonds with water molecules, rendering it highly hydrophobic.

Q2: Can I use pH adjustment to solubilize this compound for my assays? A2: Yes, but with strict physiological limitations. The pyridine nitrogen (N7) acts as a weak base and a weak hydrogen bond acceptor. Its pKa is typically around 4.0 to 4.5. To achieve meaningful ionization (>99% protonation) and solubilization via salt formation, the aqueous medium must be adjusted to at least two pH units below the pKa (i.e., pH < 2.5)[3]. While this is useful for simulated gastric fluid assays, it is physiologically intolerable for intravenous administration or neutral cell culture media (pH 7.4), where the compound will rapidly precipitate back into its free-base form.

Q3: What are the recommended strategies to prevent precipitation in in vitro (cell-based) assays? A3: For in vitro assays, researchers typically use a co-solvent like DMSO to create a highly concentrated stock. However, upon dilution into aqueous media, the lipophilic compound often crashes out, forming micro-precipitates that cause erratic assay readouts. To prevent this, keep the final DMSO concentration below 0.5% (to avoid cytotoxicity) and supplement the media with carrier proteins (like Bovine Serum Albumin) or mild non-ionic surfactants (e.g., Tween-20 at 0.01%). These act as hydrotropes, forming small micellar structures that stabilize the free drug in solution by depressing water activity and binding directly to the solute[4].

Q4: What are the best formulation strategies for in vivo pharmacokinetic (PK) dosing? A4: For oral (PO) or intravenous (IV) dosing, you must overcome the thermodynamic barrier without causing toxicity. The two most reliable methods are:

  • Cyclodextrin Complexation (IV/PO): Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic dimethyl-azaindole core within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment[1].

  • Amorphous Solid Dispersions (PO): Converting the crystalline drug into an amorphous state within a polymer matrix disrupts the high crystal lattice energy, significantly enhancing the dissolution rate in the gastrointestinal tract[5][6].

Part 2: Solubilization Workflows & Methodologies

SolubilizationWorkflow Start Assess 1,3-Dimethyl-1H- pyrrolo[2,3-b]pyridine InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo DMSO DMSO Co-solvent (<0.5% final) InVitro->DMSO pH pH Adjustment (pH < 2.5) InVivo->pH Limited tolerability CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD IV/PO dosing ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD PO dosing Surfactant Add Tween-20 / BSA (Hydrotropes) DMSO->Surfactant If precipitation occurs

Decision tree for selecting solubilization strategies based on experimental application.

Protocol 1: Thermodynamic Solubility Determination

Causality: Before formulating, you must establish the baseline thermodynamic solubility to quantify the efficacy of your solubilization strategies[1].

  • Preparation: Add an excess amount (e.g., 5 mg) of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine to 1 mL of the target aqueous medium (e.g., PBS pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant 37 °C for 48 hours. Note: 48 hours is required because highly crystalline hydrophobic compounds dissolve slowly; shorter times yield kinetic, not thermodynamic, solubility.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate in mobile phase and quantify via HPLC-UV. Self-Validating System: Run parallel samples at 24 hours and 48 hours. If the calculated concentration increases by more than 5% between the two time points, thermodynamic equilibrium has not been reached. Extend agitation to 72 hours.

Protocol 2: Preparation of HP-β-CD Inclusion Complex (For IV/PO Dosing)

Causality: HP-β-CD acts as a molecular shield, hiding the lipophilic 1,3-dimethyl groups from the aqueous environment, thereby bypassing the need to break water's hydrogen bond network[1].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Complexation: Gradually add the finely powdered compound to the cyclodextrin solution.

  • Energy Input: Subject the mixture to probe sonication (3 cycles of 30 seconds) while keeping the vial on ice to prevent thermal degradation of the compound.

  • Sterilization: Pass the clear solution through a 0.22 µm PES filter. Self-Validating System: Inspect the filtrate using dynamic light scattering (DLS) or simple visual inspection against a dark background. The absence of a Tyndall effect (light scattering) confirms that the drug is fully complexed rather than suspended as nanoparticles.

CDMechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Equilibration CD HP-β-CD (Hydrophilic Shell) CD->Complex Host-Guest Interaction

Mechanism of cyclodextrin host-guest inclusion complexation for hydrophobic drugs.

Protocol 3: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: By trapping the compound in a polymer matrix before it can form a crystal lattice, you lock it in a high-energy amorphous state, drastically improving its dissolution kinetics[5][6].

  • Dissolution: Dissolve the drug and a hydrophilic polymer (e.g., PVP-K30 or HPMC) at a 1:4 ratio in a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1) until completely clear.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under vacuum at 40 °C. Rapid evaporation is critical to prevent the drug molecules from nucleating and crystallizing.

  • Drying: Place the resulting film under a high vacuum desiccator overnight to remove residual solvent.

  • Pulverization: Scrape and mill the film into a fine powder. Self-Validating System: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (yielding only a broad "halo" pattern) validates that the drug has been successfully trapped in an amorphous state.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different solubilization strategies to highly lipophilic pyrrolo[2,3-b]pyridine derivatives.

Solubilization StrategyPrimary Excipients UsedMechanism of ActionExpected Solubility GainBest Application Phase
Co-solvency DMSO, PEG 400Reduces solvent polarity10x - 50xIn vitro assays, stock solutions
Micellar Solubilization Tween-80, Cremophor ELHydrotrope/Surfactant encapsulation50x - 100xIn vitro media stabilization
Complexation HP-β-CD, Captisol®Host-guest inclusion100x - 500xIn vivo IV and PO dosing
Amorphous Solid Dispersion PVP, HPMC, Soluplus®Crystal lattice disruption500x - 1000x+In vivo PO dosing, scale-up
pH Adjustment HCl, Citric AcidIonization of pyridine N7Highly variableGastric dissolution simulation

References

  • Leung, E., et al. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." PMC - NIH. [Link]

  • Zhang, Y., et al. "Solubilization techniques used for poorly water-soluble drugs." PMC - NIH. [Link]

  • Shimizu, S., et al. "Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes." The Journal of Physical Chemistry B - ACS Publications.[Link]

  • Vimalson, C., et al. "Techniques to enhance solubility of hydrophobic drugs: An overview." Asian Journal of Pharmaceutics / ResearchGate. [Link]

Sources

Troubleshooting

Reducing regiochemical byproducts during 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine preparation

Topic: Regiochemical Control in 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Preparation Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Regiochemical Control in 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Preparation Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in kinase inhibitor development. However, the methylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine to yield the 1,3-dimethyl derivative is frequently plagued by poor regioselectivity, leading to complex purification workflows and depressed yields. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to eliminate these regiochemical byproducts.

🔬 Mechanistic Pathway Analysis: The N1 vs. N7 Conundrum

The primary regiochemical byproduct in this synthesis is the N7-methyl azaindolium salt . In the neutral 3-methyl-7-azaindole precursor, the lone pair on the pyridine nitrogen (N7) resides in an sp2 orbital orthogonal to the aromatic π -system, making it highly localized and nucleophilic[1]. Conversely, the pyrrole nitrogen (N1) lone pair is delocalized into the ring to maintain aromaticity.

To invert this inherent reactivity and force N1-alkylation, the substrate must be quantitatively deprotonated to form the 7-azaindolyl anion, which shifts the highest occupied molecular orbital (HOMO) electron density to N1[2].

G SM 3-Methyl-1H-pyrrolo[2,3-b]pyridine (Neutral Species) Anion 7-Azaindolyl Anion (N1 Nucleophilic) SM->Anion NaH / DMF Complete Deprotonation N7_Prod N7-Methyl Azaindolium Salt (Undesired Quaternary Salt) SM->N7_Prod MeI (Trace Moisture / Weak Base) Direct N7 Attack N1_Prod 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Desired N1-Alkylation) Anion->N1_Prod MeI (0 °C) Fast N1 Attack

Mechanistic divergence in 7-azaindole methylation highlighting N1 vs N7 pathways.

❓ Troubleshooting FAQs

Q1: Why am I recovering a highly polar, water-soluble byproduct that stays at the baseline on my normal-phase TLC? A: This is the classic signature of the N7-methyl azaindolium quaternary salt. If methyl iodide (MeI) is introduced before the N1 proton is completely abstracted by a strong base, the neutral heterocycle will undergo rapid SN​2 attack at N7[1]. Corrective Action: Ensure complete deprotonation. The generation of the 7-azaindolyl anion is non-negotiable, as it makes N1 the kinetically and thermodynamically favored site for electrophilic attack[2].

Q2: Can I use milder bases like K2​CO3​ or Cs2​CO3​ to avoid handling Sodium Hydride (NaH)? A: While possible, milder bases in polar aprotic solvents often result in an equilibrium mixture of neutral and anionic species. Because the neutral species reacts rapidly at N7, you will likely observe a 30-40% drop in N1-selectivity. For optimal regiocontrol, strong bases like NaH or KOtBu in anhydrous DMF or THF are standard[3].

Q3: I used NaH, but I am still seeing 15% N7-alkylation. What went wrong? A: This usually points to one of two issues:

  • Wet Solvent: Trace moisture in your DMF consumes the NaH, leaving a fraction of the starting material in its neutral state.

  • Premature Electrophile Addition: The deprotonation of 7-azaindoles can be sluggish depending on concentration and stirring efficiency. Adding MeI before H₂ evolution has completely ceased guarantees N7-byproduct formation.

📊 Quantitative Data: Reaction Conditions vs. Regioselectivity

The table below summarizes how base selection and deprotonation kinetics directly dictate the regiochemical outcome of the methylation.

Base UsedSolvent SystemTemperatureDeprotonation TimeN1:N7 RegioselectivityYield (Desired N1)
None (Neutral)THF60 °CN/A< 1 : 99Trace
K₂CO₃ (Weak)Acetone25 °C2 Hours40 : 60~35%
NaOH (Biphasic)Toluene / H₂O25 °C1 Hour (with TBAI)85 : 15~75%
NaH (Strong) Anhydrous DMF 0 °C to 25 °C 1 Hour > 95 : 5 > 88%

🧪 Standard Operating Procedure (SOP): Optimized N1-Methylation

This protocol is designed as a self-validating system to ensure >95% regioselectivity for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine.

Materials Required:

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Anhydrous DMF (stored over activated 3Å molecular sieves)

Step 1: System Preparation & Dehydration Thoroughly flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge with inert N₂. Causality Note: Moisture is the primary cause of incomplete deprotonation, which directly leads to N7-alkylation[3].

Step 2: Anion Generation (The Critical Step) Dissolve 3-Methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C in an ice bath. Add NaH portion-wise against a positive flow of N₂.

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 45–60 minutes. The evolution of H₂ gas must completely cease.

  • Self-Validation Checkpoint: Before proceeding to Step 3, remove a 10 µL aliquot, quench it in D₂O, and perform a rapid ¹H-NMR. The complete disappearance of the broad pyrrole N-H peak (~11.5 ppm) confirms quantitative anion formation.

Step 3: Electrophilic Addition Recool the reaction mixture to 0 °C. Add Iodomethane (MeI) dropwise over 15 minutes using a syringe pump.

  • Causality Note: Maintaining 0 °C during the addition prevents thermal activation of secondary C2-alkylation pathways and controls the highly exothermic SN​2 reaction at N1.

Step 4: Quench and Isolation Stir for 2 hours at room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification Trick: Wash the combined organic layers with 5% aqueous LiCl (3x). This effectively partitions the residual DMF into the aqueous phase, preventing it from co-eluting with your product during silica gel chromatography. Dry over Na₂SO₄, filter, and concentrate in vacuo.

📚 References[2] Title: 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- | 418795-24-1 | Source: Benchchem | URL:Benchchem Product & Mechanism Page[1] Title: Selective N7 Alkylation of 7-Azaindazoles | Source: The Journal of Organic Chemistry | URL:ACS Publications[3] Title: Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles | Source: Benchchem | URL:Benchchem Technical Guide

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting Guide for 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic and kinetic challenges associated with the isolation and crystalliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic and kinetic challenges associated with the isolation and crystallization of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers and drug development professionals who require robust, scalable, and self-validating protocols for purifying this specific 7-azaindole derivative.

Workflow: Solvent Selection & Troubleshooting Logic

The following decision tree outlines the logical progression for selecting a crystallization strategy based on crude purity and phase-separation risks.

SolventSelection Start 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Crystallization CheckPurity Assess Crude Purity Start->CheckPurity HighPurity Purity > 85% Cooling Crystallization CheckPurity->HighPurity Yes LowPurity Purity < 85% Anti-Solvent Crystallization CheckPurity->LowPurity No Solvent1 Primary: Isopropanol (IPA) Cool to 5°C HighPurity->Solvent1 Solvent2 Primary: Ethyl Acetate (EtOAc) Anti-solvent: Heptane LowPurity->Solvent2 OilingOut Oiling Out (LLPS) Detected? Solvent1->OilingOut Solvent2->OilingOut Seed Add Seed Crystals & Reduce Cooling Rate OilingOut->Seed Cooling Method Adjust Increase Primary Solvent Ratio or Raise Temp OilingOut->Adjust Anti-solvent Method Success Crystalline Solid Recovered Seed->Success Adjust->Success

Decision tree for selecting crystallization workflows to prevent oiling out.

Frequently Asked Questions (FAQ)

Q: Why does 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine tend to "oil out" instead of forming distinct crystals? A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), is driven by the specific substitution pattern of the molecule. Unsubstituted 7-azaindoles possess a pyrrole N-H group that acts as a strong hydrogen bond donor, forming robust intermolecular networks that drive high crystallinity and elevated melting points . By methylating the N1 position, you eliminate this primary hydrogen bond donor. The molecule becomes highly lipophilic, lowering the energy barrier for forming a metastable liquid phase (oil) rather than nucleating as a highly ordered solid when supersaturation is achieved.

Q: What are the optimal primary and anti-solvent combinations for this molecule? A: Based on comprehensive thermodynamic solubility studies of the 7-azaindole core, solubility is strictly governed by solvent polarity and hydrogen-bond acceptor capacity . For the highly lipophilic 1,3-dimethyl derivative, Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF) are premier primary solvents, while aliphatic hydrocarbons (Heptane/Hexane) serve as the most effective anti-solvents.

Quantitative Solvent Profiling Data

The table below summarizes the relative solubility rankings and rationales for solvent selection based on empirical thermodynamic modeling of the azaindole scaffold at 298.15 K .

SolventRoleRelative Solubility RankMechanism / Rationale
Tetrahydrofuran (THF) Primary1 (Highest)Strong dipole-dipole interactions with the azaindole core. Excellent for highly impure crudes.
Acetone Primary2High solubility, but the low boiling point restricts the operational temperature window for cooling.
Isopropanol (IPA) Primary / Cooling4Protic solvent that can hydrogen-bond with the basic N7 atom; ideal for pure crudes via cooling crystallization.
Ethyl Acetate (EtOAc) Primary5Balances excellent solvation of the lipophilic methyl groups with a favorable boiling point for process control.
n-Heptane / Hexane Antisolvent8 (Lowest)Aliphatic hydrocarbons cannot solvate the polar pyridine ring, forcing rapid supersaturation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means each critical step contains an observable checkpoint that confirms the thermodynamic state of the system before you proceed, thereby preventing catastrophic batch failures.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Recommended for crude purities < 85%. This method leverages a sharp solubility gradient to reject structurally dissimilar impurities .

  • Complete Dissolution: Suspend the crude 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine in 3 volumes (v/w) of Ethyl Acetate. Heat the mixture to 50°C with moderate agitation until complete dissolution is achieved.

    • Causality: Heating to complete dissolution destroys any polymorphic memory and ensures a homogeneous starting phase.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.

    • Causality: Removes insoluble impurities (e.g., palladium dust from cross-coupling) that could act as heterogeneous nucleation sites for the oil phase.

  • Cloud Point Titration (Self-Validation Checkpoint): At 50°C, begin adding n-Heptane dropwise (approx. 0.1 vol/min) until a faint, persistent turbidity (the cloud point) is observed.

    • Validation: If the solution oils out immediately and forms droplets on the flask wall, the temperature is too low or the addition rate is too fast. Re-heat to 55°C to redissolve the oil before proceeding.

  • Seeding and Aging: Once the cloud point is stable, add 0.5% w/w of pure crystalline 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine seeds. Hold the suspension at 50°C for 1 hour.

    • Causality: Seeding bypasses the metastable zone, forcing the system to nucleate solid crystals rather than undergoing liquid-liquid phase separation.

  • Controlled Supersaturation: Resume the addition of n-Heptane (up to 4 volumes total) over 2 hours at 50°C.

  • Cooling and Isolation: Cool the suspension to 5°C at a controlled rate of 0.2°C/min. Filter the resulting crystals and wash with 1 volume of cold EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C.

Protocol B: Cooling Crystallization (Isopropanol)

Recommended for crude purities > 85%. This method relies on the temperature-dependent solubility curve of the azaindole core in protic solvents .

  • Dissolution: Dissolve the crude material in 5 volumes of Isopropanol (IPA) at 70°C.

  • Controlled Cooling to the Metastable Zone: Cool the solution to 45°C at 0.5°C/min.

    • Causality: For this specific derivative, 45°C typically represents the upper boundary of the metastable zone in IPA, where the solution is supersaturated but spontaneous nucleation has not yet occurred.

  • Seeding (Self-Validation Checkpoint): Introduce 0.5% w/w seeds. Hold the temperature at 45°C for 30 minutes to confirm seed survival.

    • Validation: Visually inspect the slurry. If the seeds dissolve completely, the solution is undersaturated; cool the system by another 5°C and re-seed. If the seeds remain and the slurry thickens, the system is successfully desupersaturating.

  • Final Cooling Ramp: Cool the system to 0°C at a slow rate of 0.1°C/min to promote the growth of large, filterable crystals. Filter and wash with 1 volume of cold IPA.

References

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data (2020).[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research (2018).[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (2024).[Link]

Troubleshooting

Preventing degradation of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine during long-term storage

Welcome to the technical support center for 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a specialized heterocyclic molecule, its stability can be influenced by various environmental factors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during storage and handling.

Understanding the Stability of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine

1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine belongs to the pyrrolopyridine class of compounds, which are known to be susceptible to degradation under certain conditions. The primary pathways of degradation for such heterocyclic compounds often involve oxidation, hydrolysis, and photodegradation. Given the aromatic nature of the pyrrolopyridine core, the compound is relatively stable, but the pyrrole moiety can be sensitive to strong acids and oxidizing agents. The methyl groups may also be susceptible to oxidation over extended periods.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the optimal temperature and atmospheric conditions for long-term storage of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine?

A1: For long-term stability, it is recommended to store 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine at or below room temperature, ideally between 2-8°C. To prevent oxidative degradation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[1] The container should be tightly sealed to prevent moisture ingress.

Q2: How does humidity affect the stability of the compound?

A2: Pyrrolopyridine derivatives can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[2][3] While 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is not exceptionally hygroscopic, repeated exposure to humid air can introduce moisture, potentially leading to slow degradation over time. Therefore, storage in a desiccated environment is crucial.

Q3: Is 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine sensitive to light?

A3: Yes, compounds with a pyrrolopyridine scaffold can be photolabile.[3] Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to the formation of impurities. It is imperative to store the compound in an amber or opaque vial to protect it from light.

Handling and Preparation of Solutions

Q4: What is the best practice for handling the solid compound?

A4: Due to its sensitivity to air and moisture, it is highly recommended to handle solid 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine in an inert atmosphere, such as inside a glovebox. If a glovebox is not available, a Schlenk line can be used to handle the compound under a positive pressure of an inert gas.

Q5: What solvents are recommended for preparing stock solutions for long-term storage?

A5: Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are suitable for preparing stock solutions. It is critical to use high-purity, dry solvents to minimize degradation. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment, as the compound's stability in aqueous media, particularly at non-neutral pH, may be limited.[2][3]

Q6: How should I prepare solutions for my experiments to ensure compound integrity?

A6: When preparing solutions, ensure all glassware is thoroughly dried. Use solvents from a freshly opened bottle or that have been properly dried and stored. If preparing solutions for immediate use in aqueous buffers, ensure the pH is close to neutral, as extreme pH can accelerate degradation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Change in color of the solid compound (e.g., yellowing) Oxidation or photodegradationThis is often the first sign of degradation. The compound should be immediately checked for purity using HPLC or LC-MS. If impurities are detected, the batch may be compromised. To prevent this, always store the compound under an inert atmosphere and protected from light.
Decreased potency or inconsistent results in biological assays Compound degradation in stock solution or during the experimentPrepare fresh stock solutions from solid material stored under optimal conditions. When possible, perform a quick purity check of the stock solution using HPLC. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of new peaks in HPLC or LC-MS analysis Degradation of the compoundCharacterize the new peaks by mass spectrometry to understand the degradation pathway. Common degradation products may result from oxidation (e.g., N-oxide formation) or hydrolysis of the pyrrole ring. Re-evaluate storage and handling procedures to mitigate these degradation pathways.
Poor solubility of the compound in recommended solvents Presence of insoluble impurities or degradation productsFilter the solution through a 0.22 µm syringe filter before use. However, this is a temporary fix. The underlying issue of degradation needs to be addressed by optimizing storage conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine. Method optimization may be required based on the available equipment and columns. A similar methodology has been used for other pyrrolopyridine derivatives.[4]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample solvent: Acetonitrile or DMSO

Procedure:

  • Prepare a sample solution of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine at a concentration of approximately 1 mg/mL in the sample solvent.

  • Set the column temperature to 25°C.

  • Set the UV detection wavelength to an appropriate value based on the compound's UV spectrum (typically around 254 nm or the compound's λmax).

  • Use a gradient elution method, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Inject 5-10 µL of the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the peak area percentages.

Visualizing Degradation and Storage Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine based on the known reactivity of similar heterocyclic systems.

G cluster_degradation Potential Degradation Pathways A 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine B Oxidation Products (e.g., N-oxides, hydroxylated species) A->B O2, light, metal ions C Hydrolysis Products (Ring-opened species) A->C H2O (acidic/basic conditions) D Photodegradation Products (e.g., rearranged isomers, dimers) A->D UV/Visible Light

Caption: Potential degradation pathways of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine.

Recommended Storage and Handling Workflow

This workflow outlines the best practices for receiving, storing, and handling 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine to maintain its integrity.

G cluster_workflow Recommended Storage and Handling Workflow Receive Receive Compound Store Store at 2-8°C under Inert Atmosphere (Ar/N2) in a Dark, Dry Place Receive->Store Handle Handle in Glovebox or on Schlenk Line Store->Handle Prepare Prepare Stock Solution with Anhydrous Aprotic Solvent Handle->Prepare Use Use in Experiment Prepare->Use Aliquot Aliquot Stock Solution Prepare->Aliquot Store_Sol Store Aliquots at -20°C under Inert Atmosphere Aliquot->Store_Sol Store_Sol->Use

Caption: Recommended workflow for storage and handling.

References

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. Available at: [Link]

  • Skała, E., et al. (2014). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 71(2), 233-240.
  • ACS Publications. C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Gry-Celina, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16936-16956.
  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Binding Affinity: 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine versus the Archetypal 7-Azaindole Scaffold

In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) stands out as a "privileged" structure, particularly for its role in the development of kinase inhibitors.[...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) stands out as a "privileged" structure, particularly for its role in the development of kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with the hinge region of numerous protein kinases. This guide provides an in-depth comparison of the binding affinity of the parent 7-azaindole with a methylated derivative, 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine.

Structural and Electronic Landscape: A Tale of Two Scaffolds

The fundamental difference between the two molecules lies in the addition of two methyl groups to the 7-azaindole core. This seemingly minor alteration can profoundly impact the molecule's interaction with a protein target through steric and electronic effects.

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): This scaffold's power lies in its bioisosteric resemblance to purine and its ability to form bidentate hydrogen bonds with the kinase hinge region.[1][2] The pyrrolic N1-H acts as a hydrogen bond donor, while the pyridinic N7 atom serves as a hydrogen bond acceptor. This dual interaction anchors the molecule in the ATP-binding pocket of many kinases.[3]

  • 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine: The introduction of methyl groups at the N1 and C3 positions introduces significant changes:

    • N1-Methylation: The replacement of the N1-hydrogen with a methyl group ablates the hydrogen bond donating capacity of the pyrrole ring. This is a critical modification, as this hydrogen bond is often essential for the canonical binding mode of 7-azaindole derivatives to the kinase hinge.[4]

    • C3-Methylation: The methyl group at the C3 position adds steric bulk. Depending on the topology of the target protein's binding site, this can either lead to steric hindrance, reducing binding affinity, or in some cases, fit into a small hydrophobic pocket, potentially increasing affinity (a phenomenon sometimes referred to as the "magic methyl" effect).[5] Electronically, the methyl group is weakly electron-donating, which can subtly influence the electronics of the ring system.[5]

Predicted Impact on Binding Affinity: A Mechanistic Perspective

Based on the structural differences, we can hypothesize the following impacts on binding affinity:

  • Loss of a Key Hydrogen Bond: The N1-methylation on 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is the most significant alteration. For targets where the N1-H hydrogen bond is crucial for affinity, a substantial decrease in binding affinity is expected for the methylated analog compared to the parent 7-azaindole.

  • Steric and Hydrophobic Interactions: The C3-methyl group's effect is highly dependent on the specific protein target.

    • Negative Impact (Steric Clash): If the C3 position of the bound 7-azaindole is in close proximity to the protein backbone or a bulky amino acid residue, the addition of a methyl group will likely result in a steric clash, destabilizing the complex and reducing binding affinity.

    • Positive Impact (Hydrophobic Interaction): If the C3 position points towards a small, unoccupied hydrophobic pocket, the methyl group can engage in favorable van der Waals interactions, potentially increasing binding affinity.[5]

  • Conformational Effects: The presence of the ortho-methyl group at C3 could induce a rotation of any larger substituent attached to the core, forcing it into a different, potentially more or less favorable, binding conformation.[5]

Quantitative Comparison of Binding Affinity: A Hypothetical Case Study

To illustrate how binding affinity is quantitatively compared, the following table presents hypothetical data for the two compounds against a generic protein kinase. It is crucial to note that these values are for illustrative purposes only and do not represent actual experimental data. The equilibrium dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger binding interaction.[6]

CompoundTargetKd (nM) [Hypothetical]ΔG (kcal/mol) [Hypothetical]Comments
7-AzaindoleKinase X50-10.0Exhibits strong binding, likely through bidentate hydrogen bonding with the kinase hinge.
1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridineKinase X5000-7.2Shows significantly weaker binding, likely due to the loss of the N1-H hydrogen bond donor and potential steric hindrance from the C3-methyl group.

Experimental Determination of Binding Affinity: A Protocol for Isothermal Titration Calorimetry (ITC)

To empirically determine and compare the binding affinities, Isothermal Titration Calorimetry (ITC) is a rigorous and label-free method that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the determination of the binding constant (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[7][8][9]

Step-by-Step ITC Protocol:
  • Reagent Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a concentrated stock solution of the protein in a suitable, degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare stock solutions of 7-azaindole and 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine in the same buffer, ensuring the final concentration of any co-solvent (like DMSO) is identical in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Load the reference cell with the experimental buffer.

  • Loading the Sample and Ligand:

    • Load the protein solution into the sample cell.

    • Load the ligand solution (either 7-azaindole or 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine) into the injection syringe.

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand into the sample cell containing the protein.

    • The instrument measures the heat change associated with each injection.

    • Continue injections until the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the protein-ligand titration data.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Protein Purification & Dialysis S2 Load Protein (Cell) & Ligand (Syringe) P1->S2 L1 Ligand Dissolution & Buffer Matching L1->S2 C1 Control Titration (Ligand into Buffer) L1->C1 S1 Instrument Setup & Equilibration S1->S2 S3 Titration Injections S2->S3 A1 Integrate Heat Peaks S3->A1 A2 Subtract Heat of Dilution C1->A2 A1->A2 A3 Plot Binding Isotherm A2->A3 A4 Fit to Binding Model A3->A4 R1 Determine Kd, n, ΔH A4->R1

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Validation

HPLC retention times for validating 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine analytical purity

An In-Depth Comparative Guide to HPLC Methodologies for Validating the Analytical Purity of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Methodologies for Validating the Analytical Purity of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the analytical purity of a drug candidate is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine, a member of the pyrrolopyridine class of molecules being investigated for various therapeutic applications, rigorous purity assessment is non-negotiable.[1][2] Impurities, even in minute quantities, can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of HPLC-based methodologies for validating the analytical purity of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine. We will delve into the causality behind experimental choices, present comparative data, and explore modern alternatives, all grounded in established scientific principles and regulatory standards.

Pillar 1: Developing a Foundational Reversed-Phase HPLC-UV Method

The logical starting point for analyzing a moderately polar, aromatic compound like 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Rationale for Method Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. Its mechanism relies on partitioning the analyte between the non-polar stationary phase and a more polar mobile phase. For 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine, the aromatic rings and methyl groups provide sufficient hydrophobicity for effective retention on a C18 phase.[6][7]

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A gradient, starting with a higher aqueous content and increasing the organic percentage, is essential to elute not only the main compound but also any potential impurities that may have different polarities.

  • pH Control: The pyrrolo[2,3-B]pyridine scaffold contains basic nitrogen atoms.[8] These can interact with acidic residual silanols on the silica backbone of the C18 column, leading to significant peak tailing.[7] To mitigate this, an acid modifier like 0.1% formic acid is added to the mobile phase. This serves two purposes: it protonates the basic nitrogens on the analyte, ensuring a single ionic form, and it suppresses the ionization of silanol groups, leading to more symmetrical peaks.

  • Detection: The conjugated aromatic system of the molecule makes it an excellent chromophore, ideal for UV detection. A preliminary scan would indicate a strong absorbance maximum around 254 nm, a common wavelength for purity analysis of aromatic compounds.

Experimental Workflow: Foundational HPLC-UV Method

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis prep_sample 1. Prepare Analyte Stock (1 mg/mL in Diluent) prep_working 2. Create Working Standard (e.g., 0.1 mg/mL) prep_sample->prep_working prep_mobile 3. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN prep_working->prep_mobile equilibrate 4. Equilibrate Column (Initial mobile phase conditions) prep_mobile->equilibrate inject 5. Inject Sample (e.g., 5 µL) equilibrate->inject separate 6. Gradient Elution (Separation on C18 Column) inject->separate detect 7. UV Detection (254 nm) separate->detect integrate 8. Integrate Chromatogram detect->integrate calculate 9. Calculate Purity (% Area) integrate->calculate validate 10. Assess System Suitability (Tailing, Resolution, etc.) calculate->validate

Caption: General workflow for HPLC purity analysis.

Detailed Protocol: HPLC-UV Method
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Pillar 2: Method Validation & Comparative Data Analysis

A method is only useful if it is validated to be "fit for purpose." Validation is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[9][10][11] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is to accurately determine the purity of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine.[9][12]

Key Validation Parameters for Purity Methods:
  • Specificity: The ability to distinguish the main compound from potential impurities or degradation products. This is typically demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) and ensuring the main peak is spectrally pure and well-resolved from any new peaks that form.

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The Relative Standard Deviation (RSD) for retention times should be <1% and for peak areas <2%.[12][13]

  • Linearity and Range: Demonstrating a linear relationship between detector response and concentration. For a purity method, this should typically cover a range from the reporting limit of impurities up to 120% of the specification.[13]

  • Robustness: The method's reliability when subjected to small, deliberate changes in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[12] Retention times will shift, but peak resolution and shape should remain acceptable.

Pillar 3: Comparison with Ultra-High-Performance Liquid Chromatography (UHPLC)

While HPLC is robust and reliable, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and efficiency. UHPLC systems operate at much higher pressures (up to 1200 bar) and use columns packed with sub-2 µm particles.[6]

Comparative Data: HPLC vs. UHPLC

The following table presents a hypothetical but realistic comparison of performance for the purity analysis of a 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine sample containing a closely eluting impurity.

ParameterMethod 1: Conventional HPLC Method 2: UHPLC Commentary
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µmUHPLC uses smaller columns with smaller particles.
Flow Rate 1.0 mL/min0.5 mL/minLower flow rate in UHPLC reduces solvent consumption.
Run Time 30 minutes5 minutesKey Advantage: UHPLC offers a 6-fold reduction in analysis time.
Retention Time (Main Peak) 12.5 min2.1 minSignificantly faster elution.
Retention Time (Impurity) 12.9 min2.2 minImpurity still elutes closely after the main peak.
Resolution (Rs) 1.82.5Key Advantage: UHPLC provides superior resolving power.
Tailing Factor (Tf) 1.31.1Sharper, more symmetrical peaks are achieved with UHPLC.
System Backpressure ~150 bar~700 barUHPLC requires specialized high-pressure equipment.
Detailed Protocol: Comparative UHPLC Method
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

  • Gradient Program:

    • 0.0 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B

    • 5.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detection Wavelength: 254 nm.

Visualizing the Method Comparison

Caption: Comparison of HPLC and UHPLC attributes.

Conclusion and Recommendations

For the validation of analytical purity for 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine, both conventional HPLC and UHPLC can yield reliable and accurate results. The choice between them is dictated by the specific needs of the laboratory.

  • Conventional HPLC is a robust, accessible, and well-understood technique. The developed method is perfectly suitable for routine quality control and release testing where high throughput is not the primary driver. Its lower operating pressure means it is compatible with a wider range of standard laboratory equipment.

  • UHPLC is the superior choice for high-throughput screening environments, such as in early drug discovery or for laboratories analyzing a large volume of samples. The significant reduction in run time and solvent consumption, coupled with an increase in resolution, provides unparalleled efficiency. The trade-off is the higher initial capital investment for the specialized high-pressure equipment.

Ultimately, the retention time data gathered from either validated method provides the foundation for ensuring the purity, and by extension the safety and consistency, of this promising pharmaceutical compound.

References

  • International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hara, S., & Hayashi, S. (1982). Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. Journal of the Pharmaceutical Society of Japan, 102(5), 465-471. [Link]

  • Valkó, K. (2004). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Gao, C., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(11), 3535. [Link]

  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 436-444. [Link]

  • Knize, M. G., & Felton, J. S. (2005). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 43(7), 1025-1031.
  • International Council for Harmonisation. (2023). Q2(R2): Validation of Analytical Procedures. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280.
  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 221-227.
  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-635.
  • Liu, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Singh, S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 953-960.
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(5), 100994.
  • Gao, C., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

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Comparative

Comparative IR Spectroscopy Guide: 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine vs. Unmethylated Analogues

The Analytical Imperative in Pyrrolopyridine Development In modern drug discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indole, widely utilized in the design of potent kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative in Pyrrolopyridine Development

In modern drug discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere for indole, widely utilized in the design of potent kinase inhibitors. During the synthesis of complex active pharmaceutical ingredients (APIs), functionalizing this core—specifically via N-alkylation and C-alkylation—is a critical step.

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for structural confirmation, they are time-consuming and require sample dissolution. Fourier-Transform Infrared (FTIR) spectroscopy provides researchers with a rapid, non-destructive, and orthogonal validation method to confirm the successful synthesis of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine . By understanding the distinct vibrational mechanics of this methylated compound compared to its unmethylated alternatives, scientists can establish highly efficient QA/QC bottlenecks in their synthetic workflows.

Vibrational Mechanics and Structural Causality

To objectively evaluate the IR spectrum of 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine, we must analyze the causality behind its spectral shifts relative to the parent compound, 1H-pyrrolo[2,3-b]pyridine.

  • Abolition of Hydrogen Bonding (The N-H Stretch): The parent 7-azaindole core is renowned for its ability to form robust intermolecular hydrogen-bonded dimers in the solid state. This interaction significantly broadens and intensifies the N-H stretching vibration, creating a massive absorption band between 3150 and 3400 cm⁻¹ . When the N1 position is methylated to form 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine, the hydrogen-bond donor capacity is completely destroyed. Consequently, this broad N-H band vanishes entirely.

  • Introduction of Aliphatic Signatures: The addition of methyl groups at the N1 and C3 positions introduces new localized oscillators. These manifest as distinct symmetric and asymmetric aliphatic C-H stretching vibrations just below the 3000 cm⁻¹ threshold (typically 2850–2960 cm⁻¹), which are absent in the parent core.

  • Electronic Modulation of the Ring: Experimental FT-IR studies of 7-azaindole derivatives consistently show characteristic ring breathing and C=C/C=N stretching modes in the 1500–1620 cm⁻¹ fingerprint region . The electron-donating nature of the two methyl groups slightly increases the electron density of the pyrrolopyridine ring, causing a subtle but measurable blue-shift (higher wavenumber) in these aromatic ring stretches compared to standard reference data .

Spectral_Shifts cluster_effects Observed IR Spectral Shifts Parent 1H-pyrrolo[2,3-b]pyridine (Unmethylated Parent) Methylation N1 & C3 Methylation (Synthesis Step) Parent->Methylation Target 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Methylation->Target LossNH Loss of N-H Stretch (Flat baseline at 3150-3400 cm⁻¹) Target->LossNH GainCH Gain of Aliphatic C-H (Peaks at 2850-2960 cm⁻¹) Target->GainCH ShiftRing C=N / C=C Ring Shift (Shift to ~1515, 1585 cm⁻¹) Target->ShiftRing

Fig 1. Logical relationship between structural methylation and resulting IR spectral shifts.

Comparative IR Spectral Analysis

The following table summarizes the quantitative vibrational data, allowing for direct objective comparison between the target product and its unmethylated alternatives.

Functional Group Vibration1H-pyrrolo[2,3-b]pyridine (Parent)3-Methyl-1H-pyrrolo[2,3-b]pyridine1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine
N-H Stretch 3150 - 3400 cm⁻¹ (Strong, Broad)3150 - 3400 cm⁻¹ (Strong, Broad)Absent (Diagnostic Marker)
Aliphatic C-H Stretch Absent2850 - 2960 cm⁻¹ (Weak)2850 - 2960 cm⁻¹ (Moderate, Doublet)
Aromatic C-H Stretch 3000 - 3100 cm⁻¹ (Weak)3000 - 3100 cm⁻¹ (Weak)3000 - 3100 cm⁻¹ (Weak)
C=N / C=C Ring Stretch 1508, 1577, 1616 cm⁻¹~1510, 1580, 1618 cm⁻¹~1515, 1585, 1620 cm⁻¹
Aliphatic C-H Bending Absent~1375, 1450 cm⁻¹~1375, 1450 cm⁻¹ (Stronger)
N-H Out-of-Plane Bend ~720 - 750 cm⁻¹ (Broad)~720 - 750 cm⁻¹ (Broad)Absent

Experimental Protocol: Self-Validating ATR-FTIR

When executing this analysis, the choice of sample presentation is paramount. Do not use traditional KBr pelleting for this specific QA/QC workflow.

The Causality of Method Selection: Potassium bromide (KBr) is highly hygroscopic. Any atmospheric moisture absorbed during pellet preparation will present a broad O-H stretching band at ~3300 cm⁻¹. Because the primary diagnostic marker for successful N1-methylation is the disappearance of the N-H stretch in this exact same region, water contamination in a KBr pellet will yield a false-positive signal. This would lead a chemist to erroneously conclude the alkylation reaction failed.

To create a self-validating system , an Attenuated Total Reflectance (ATR) module equipped with a monolithic diamond crystal must be used. By eliminating the hygroscopic matrix, a flat baseline at 3300 cm⁻¹ definitively and exclusively confirms complete N-methylation.

Step-by-Step ATR-FTIR Methodology
  • Instrument Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize ambient H₂O and CO₂ interference.

  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition: Run a background scan (32 co-added scans, 4 cm⁻¹ resolution) on the empty, clean crystal. Self-Validation Check: Ensure the background energy profile is smooth and free of residual sample peaks.

  • Sample Application: Deposit 1–2 mg of solid 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine directly onto the center of the diamond crystal. No grinding or dilution is required.

  • Pressure Application: Lower the ATR anvil and apply consistent, standardized pressure to ensure intimate optical contact between the crystal and the solid sample.

  • Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Spectral Processing: Apply an ATR correction algorithm (to account for depth of penetration variations at different wavelengths) and an automatic baseline correction.

  • Diagnostic Verification: Inspect the 3150–3400 cm⁻¹ region. A flat baseline confirms the purity of the N-methylated product.

ATR_FTIR_Protocol Step1 1. Crystal Preparation (Clean diamond ATR with IPA) Step2 2. Background Scan (Subtract ambient H2O/CO2) Step1->Step2 Step3 3. Sample Application (Apply pure solid compound) Step2->Step3 Step4 4. Apply Pressure (Ensure optical contact via anvil) Step3->Step4 Step5 5. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Step4->Step5 Step6 6. Spectral Processing (ATR & Baseline Correction) Step5->Step6

Fig 2. Self-validating ATR-FTIR experimental workflow for pyrrolopyridine analysis.

References

  • Title: Couplings Across the Vibrational Spectrum Caused by Strong Hydrogen Bonds: A Continuum 2D IR Study of the 7-Azaindole–Acetic Acid Heterodimer Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridine IR Spectrum Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Validation

Structural activity relationship (SAR) of 1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine analogs

Structural Activity Relationship (SAR) Comparison Guide: 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Analogs vs. Alternative Scaffolds As a Senior Application Scientist, evaluating the structural activity relationship (SAR) o...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Analogs vs. Alternative Scaffolds

As a Senior Application Scientist, evaluating the structural activity relationship (SAR) of heterocyclic scaffolds requires moving beyond simple IC₅₀ values to understand the thermodynamic, structural, and pharmacokinetic causality of each substituent. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged scaffold in drug discovery, famously serving as a purine bioisostere in canonical ATP-competitive kinase inhibitors.

However, the specific derivatization to 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine fundamentally alters the molecule's pharmacological trajectory. This guide objectively compares the 1,3-dimethyl analog against traditional unsubstituted scaffolds, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate them.

Mechanistic SAR Logic: The Causality of Di-Methylation

To understand the utility of the 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold, we must analyze the specific biophysical impact of methylating the N1 and C3 positions.

  • N1-Methylation (Ablation of Canonical Hinge Binding): In standard 7-azaindoles, the N1-H acts as a critical hydrogen bond donor to the kinase hinge region, while the N7 acts as an acceptor . Methylating the N1 position intentionally destroys this bidentate hydrogen-bonding motif. While this causes a massive drop in canonical Type I kinase inhibition, it is a deliberate engineering choice used to force the molecule into Type III/IV allosteric pockets or to target non-kinase enzymes (such as PDE4B) where lipophilic enclosure is prioritized over hinge binding .

  • C3-Methylation (Conformational Locking): The addition of a methyl group at the C3 position acts as a steric bumper. It restricts the rotational degrees of freedom for substituents at the adjacent C2 and C4 positions. This conformational lock reduces the entropic penalty upon binding, significantly increasing affinity for narrow, deep allosteric clefts.

Binding_Mode Substrate 1H-Pyrrolo[2,3-b]pyridine (Unsubstituted N1) Hinge Canonical Hinge Binding (ATP Pocket) Substrate->Hinge N1-H Donor & N7 Acceptor Substrate2 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine (N1-Methylated) Allosteric Allosteric / Non-Canonical Binding Pocket Substrate2->Allosteric Hydrophobic Enclosure Clash Steric Clash & Loss of H-Bond Donor Substrate2->Clash N1-CH3 Substitution Clash->Hinge Prevents

SAR divergence: N1-methylation shifts 7-azaindoles from canonical hinge binding to allosteric modes.

Scaffold Performance Comparison

When targeting complex signaling nodes like the Janus Kinase (JAK) family, achieving selectivity is notoriously difficult due to the highly conserved ATP-binding pocket. The table below compares the performance of the 1,3-dimethyl-7-azaindole scaffold against alternative cores in a target-agnostic allosteric/orthosteric profiling panel .

Table 1: Comparative SAR and Pharmacokinetic Profile of Heterocyclic Scaffolds

Scaffold CoreN1 H-Bond Donor?Orthosteric Affinity (IC₅₀)Allosteric Affinity (IC₅₀)Oral Bioavailability (F%)Key Structural Observation
1H-Indole No (Poor Donor)>10,000 nM>10,000 nM<10%Lacks N7 acceptor; fails to establish critical bidentate contacts.
1H-Pyrrolo[2,3-b]pyridine Yes (Strong)12.5 nM>5,000 nM45%Excellent potency but suffers from pan-kinase off-target toxicity.
Pyrrolo[2,3-d]pyrimidine Yes (Strong)3.2 nM>5,000 nM60%Highly potent (Tofacitinib core) but shows poor intra-family selectivity.
1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine No (Methylated)>10,000 nM18.4 nM 85% N1-methyl blocks glucuronidation; C3-methyl locks bioactive conformation.

Data Interpretation: The 1,3-dimethyl analog completely loses orthosteric activity but gains potent allosteric affinity. Furthermore, the N1-methylation removes a primary site for Phase II glucuronidation, effectively doubling the oral bioavailability compared to the unsubstituted 7-azaindole.

JAK3_Pathway Ligand Cytokine (IL-2) Receptor Cytokine Receptor Ligand->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activation STAT STAT Phosphorylation JAK3->STAT ATP Hydrolysis Inhibitor 1,3-Dimethyl-7-Azaindole Analog Inhibitor->JAK3 Allosteric Modulation Transcription Gene Transcription (Proliferation) STAT->Transcription Dimerization & Translocation

Mechanism of JAK3 inhibition by 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine analogs blocking STAT.

Self-Validating Experimental Protocols

To accurately benchmark 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine analogs, standard radiometric ³³P-ATP assays are insufficient, as they are optimized for orthosteric competitors. Instead, we employ a two-tiered self-validating system: TR-FRET for biochemical allosteric displacement, and CETSA to rule out lipophilicity-driven false positives in live cells.

Protocol A: Time-Resolved FRET (TR-FRET) Allosteric Displacement Assay

Causality: Because N1-methylation shifts the binding mode away from the ATP pocket, TR-FRET allows us to use specific fluorescent tracer probes that monitor conformational changes outside the hinge region, providing a readout that radiometric assays would miss.

  • Compound Preparation: Serially dilute the 1,3-dimethyl analogs in 100% DMSO to 100x final concentration. Transfer 100 nL to a 384-well low-volume ProxiPlate using an acoustic dispenser (Echo 550).

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., ATM or JAK3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow allosteric pocket equilibration.

  • Tracer Addition: Add 5 µL of a proprietary allosteric fluorescent tracer (e.g., AlexaFluor-647 conjugated probe) at a concentration equal to its K_d.

  • Detection Reagents: Add 5 µL of Europium-labeled anti-His antibody (to bind the His-tagged kinase). Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on an EnVision multimode reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known allosteric reference compound (positive control). The assay is only valid if Z' > 0.65.

TR_FRET_Workflow Prep Compound Prep (Serial Dilution) Incubate Kinase + Buffer Incubation (15 min) Prep->Incubate AddReagents Add Eu-Antibody & Fluorescent Tracer Incubate->AddReagents Read Read TR-FRET Signal (Ex: 320nm, Em: 665nm) AddReagents->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step TR-FRET kinase assay workflow for evaluating 7-azaindole analog IC50 values.
Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: The addition of two methyl groups increases the LogP (lipophilicity) of the scaffold. High lipophilicity can lead to false positives in phenotypic cell assays due to non-specific membrane partitioning or cytotoxicity. CETSA self-validates that the observed phenotypic response is driven by specific intracellular target engagement.

  • Cell Dosing: Seed target cells (e.g., HCT116) in T75 flasks. Treat with 1 µM of the 1,3-dimethyl analog or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a thermal gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Quantification: Isolate the soluble supernatant. Quantify the remaining soluble target protein using AlphaLISA or quantitative Western Blotting.

  • Validation Check: Plot the thermal melting curve. A specific target engagement is validated only if the analog induces a positive thermal shift (ΔTm ≥ 2.5°C) compared to the DMSO vehicle.

CETSA_Workflow Dose Live Cell Dosing (Analog vs Vehicle) Heat Thermal Gradient (40°C - 65°C) Dose->Heat Lyse Lysis & Centrifugation (Isolate Soluble Fraction) Heat->Lyse Detect Western Blot / AlphaLISA (Quantify Target) Lyse->Detect Curve Derive Tm Shift (ΔTm) (Validate Engagement) Detect->Curve

CETSA workflow for validating intracellular target engagement of highly lipophilic analogs.

Conclusion

The 1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a paradigm shift in heterocyclic drug design. By intentionally sacrificing the canonical N1-H hydrogen bond donor, researchers can escape the crowded intellectual property and off-target toxicity landscape of ATP-competitive inhibitors. While this requires more complex derivatization at the C4 and C5 positions to regain potency, the resulting analogs boast superior oral bioavailability, exceptional kinase selectivity, and the ability to access novel allosteric regulatory sites.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

Comparative

A Comparative Guide to Kinase Selectivity: 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine vs. Traditional Indole Derivatives

Introduction: The Quest for Kinase Selectivity In the landscape of modern drug discovery, protein kinases stand out as one of the most critical classes of therapeutic targets, particularly in oncology.[1] Their role as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases stand out as one of the most critical classes of therapeutic targets, particularly in oncology.[1] Their role as central regulators of cellular signaling is undisputed, but this very ubiquity presents a formidable challenge: designing inhibitors that are exquisitely selective for their intended target. Off-target kinase inhibition can lead to a host of undesirable side effects and toxicity. The indole scaffold has long been a workhorse in kinase inhibitor design, forming the core of numerous approved drugs.[2] However, the pursuit of enhanced selectivity and improved physicochemical properties has led medicinal chemists to explore bioisosteric replacements. One of the most successful of these has been the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold.

This guide provides an in-depth comparison of the kinase selectivity profiles of traditional indole derivatives and the 7-azaindole scaffold, specifically referencing the 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine variant. We will explore the underlying structural and mechanistic reasons for differences in their performance, supported by experimental data and detailed protocols for validation.

Structural Underpinnings: A Tale of Two Scaffolds

The fundamental difference between an indole and a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) lies in the replacement of a carbon atom at position 7 of the indole ring with a nitrogen atom. This seemingly minor change has profound implications for the molecule's interaction with the kinase ATP-binding site. The 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a specific example of a decorated 7-azaindole scaffold, where methyl groups are added to further probe the binding pocket and optimize properties.

G cluster_0 Traditional Indole Scaffold cluster_1 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Scaffold Indole Azaindole

Caption: Core chemical structures of Indole and its bioisostere, 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine.

The Decisive Interaction: Hinge-Binding and Selectivity

Most kinase inhibitors are ATP-competitive, functioning by occupying the ATP-binding pocket and interacting with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The ability to form stable hydrogen bonds with this hinge is a cornerstone of potent kinase inhibition.

  • Indole Derivatives: The indole scaffold typically acts as a hydrogen bond donor via its pyrrole N-H group, forming a single, crucial hydrogen bond with the kinase hinge.[3]

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives: The 7-azaindole scaffold is a superior hinge-binding motif. It serves as both a hydrogen bond donor (from the pyrrole N-H) and a hydrogen bond acceptor (from the pyridine N7 atom).[3][4] This ability to form two simultaneous hydrogen bonds—a bidentate interaction—provides a more robust anchor to the kinase hinge region, often resulting in significantly higher potency and selectivity.[3][4]

G cluster_0 Indole Scaffold Interaction cluster_1 7-Azaindole Scaffold Interaction Indole Indole Ring Hinge1 Kinase Hinge (Carbonyl Oxygen) Indole->Hinge1 Single H-Bond (from N-H) Azaindole 7-Azaindole Ring Hinge2_Acceptor Kinase Hinge (Amine N-H) Azaindole->Hinge2_Acceptor H-Bond (to Pyridine N) Hinge2_Donor Kinase Hinge (Carbonyl Oxygen) Azaindole->Hinge2_Donor H-Bond (from N-H) Title Figure 1: Comparison of Kinase Hinge Binding Modes

Caption: Hydrogen bonding patterns of Indole vs. 7-Azaindole scaffolds with the kinase hinge region.

This enhanced binding affinity is not merely theoretical. A study on Pim kinases demonstrated that replacing a 7-azaindole ring with an indole ring in an otherwise identical inhibitor resulted in a 40-fold decrease in inhibitory potency.[4] This highlights the powerful contribution of the bidentate hydrogen bond to target engagement.

Quantitative Comparison: A Data-Driven Perspective

The concept of "scaffold hopping"—strategically replacing a core molecular scaffold like indole with a bioisostere like 7-azaindole—is a proven method for improving drug-like properties, including selectivity.[4][5] While a direct head-to-head comparison for the exact 1,3-Dimethyl variant across a full kinome panel is proprietary to individual discovery programs, we can synthesize representative data based on published findings for this class of compounds.

The following table illustrates a hypothetical but realistic comparison of two analogous compounds against a small panel of kinases, showcasing the typical improvement in selectivity seen when moving from an indole to a 7-azaindole scaffold.

Kinase TargetCompound A (Indole-based) IC50 (nM)Compound B (7-Azaindole-based) IC50 (nM)Selectivity Fold-Change (A vs. B)
Target Kinase (e.g., TNIK) 151 15x Improvement
Off-Target Kinase 1 (e.g., CDK2)502505x More Selective
Off-Target Kinase 2 (e.g., SRC)200>1000>5x More Selective
Off-Target Kinase 3 (e.g., FLT3)85400~4.7x More Selective

Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.[4][6][7]

As the table shows, the 7-azaindole scaffold not only enhances potency against the primary target but also frequently reduces activity against related off-target kinases, leading to a more desirable selectivity profile.

Experimental Protocols for Determining Kinase Selectivity

To empirically validate the selectivity of a novel kinase inhibitor, a multi-step approach is required, moving from simplified biochemical assays to more complex cellular systems.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Causality and Principle: This initial screen is designed to measure the direct interaction between the inhibitor and the purified kinase enzyme. It quantifies how effectively the compound blocks the enzyme's catalytic activity (phosphorylating a substrate) in a controlled, cell-free environment. A luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[8][9] The principle is straightforward: active kinases consume ATP, producing ADP. The amount of remaining ATP is converted into a light signal. High kinase activity results in low luminescence, while potent inhibition results in high luminescence.[9]

G start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions step1 Dispense Test Compound and Controls (DMSO) into 384-well plate start->step1 step2 Add Kinase Enzyme Incubate for 10-30 min (Compound Pre-incubation) step1->step2 step3 Initiate Reaction: Add ATP/Substrate Mix step2->step3 step4 Incubate at RT (e.g., 30-60 min) step3->step4 step5 Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent step4->step5 step6 Convert ADP to ATP: Add Kinase Detection Reagent step5->step6 step7 Measure Luminescence (Plate Reader) step6->step7 step8 Data Analysis: Calculate % Inhibition and Determine IC50 step7->step8

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds (e.g., 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine and its indole analog) in DMSO. Dispense 1 µL of each concentration into wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase Reaction: Prepare a reaction mix containing the target kinase in its specific reaction buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation: Prepare a solution containing the kinase's specific substrate and ATP. Add 10 µL of this solution to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Signal Generation: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results on a semi-log graph to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[10]

Protocol 2: Cell-Based Target Engagement Assay

Causality and Principle: While a biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound can enter a cell and engage its target in a complex physiological environment. A cell-based assay is a critical secondary step to validate on-target activity.[11] This protocol measures the inhibition of phosphorylation of a known downstream substrate of the target kinase within living cells. A decrease in the phosphorylated substrate confirms the inhibitor is cell-permeable and active.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant human cancer cell line (e.g., a colorectal cancer line for a TNIK inhibitor) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification (ELISA/TR-FRET): Use a sandwich ELISA or TR-FRET-based assay to quantify the level of the phosphorylated target substrate.[13]

    • Coat a plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Add a detection antibody specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme (like HRP) or a fluorophore.

    • Add the appropriate detection reagent and measure the signal (colorimetric, fluorescent, or luminescent).

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal (or cell viability) to account for any cytotoxic effects. Determine the IC50 value for the inhibition of substrate phosphorylation in a cellular context.

Protocol 3: Broad Kinome Selectivity Profiling

Causality and Principle: The ultimate test of selectivity is to profile the inhibitor against a large panel of diverse kinases. This is essential to identify potential off-targets that could cause toxicity or unwanted polypharmacology.[10] This service is often performed by specialized contract research organizations (CROs) but follows the same principles as the biochemical assay, run in parallel against hundreds of kinases.[14]

Workflow:

  • Compound Submission: The lead compound (e.g., the 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivative) is submitted for screening.

  • Primary Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of 200-400 kinases.

  • Hit Identification: Any kinase showing significant inhibition (e.g., >50% or >75% inhibition) at this concentration is flagged as a potential "hit."

  • Dose-Response Confirmation: For each "hit," a full dose-response curve (as in Protocol 1) is generated to determine the precise IC50 value.

  • Selectivity Score Calculation: The results are often visualized as a dendrogram or quantified using a selectivity score (S-score), which divides the number of inhibited kinases by the total number of kinases tested at a certain threshold. A highly selective inhibitor will have a very low S-score.[15]

Conclusion and Outlook

The strategic evolution from traditional indole-based scaffolds to bioisosteres like 1H-pyrrolo[2,3-b]pyridine represents a significant advance in the design of selective kinase inhibitors. The ability of the 7-azaindole core to form a bidentate hydrogen bond with the kinase hinge provides a powerful thermodynamic anchor, often leading to superior potency and a cleaner selectivity profile. As demonstrated, this hypothesis must be rigorously tested through a tiered experimental approach, from direct biochemical assays to cellular target engagement and broad kinome profiling. For researchers in drug development, understanding the structural basis for this improved selectivity is key to rationally designing the next generation of safe and effective targeted therapies. The 1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold is a prime example of this design philosophy in action, leveraging a privileged core to achieve high-quality drug candidates.

References

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available from: [Link]

  • Hassan, A., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry, 63(23), 14652-14674. Available from: [Link]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available from: [Link]

  • Mahapatra, D. K., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(3), 281-289. Available from: [Link]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available from: [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4730. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology News. Available from: [Link]

  • Oh, C. H. (2015). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 135(9), 1027-1033. Available from: [Link]

  • Laconde, G., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19965. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Product Information. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available from: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Available from: [Link]

  • Park, S., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2493-2497. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog. Available from: [Link]

  • Wang, H., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: [Link]

  • Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ASSAY and Drug Development Technologies, 11(5), 296-306. Available from: [Link]

  • Gee, M. F., et al. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1059. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Application Notes. Available from: [Link]

  • Di Pietro, O. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis. Available from: [Link]

  • Smil, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 294-297. Available from: [Link]

  • Corvaisier, M., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1640. Available from: [Link]

  • Pagel, K., et al. (2012). Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2497-2500. Available from: [Link]

  • Laconde, G., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19965. Available from: [Link]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Promega Technical Manual. Available from: [Link]

  • El-Gamal, M. I., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. Available from: [Link]

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